Ethyl methyl ether
Description
Methoxyethane is an ether that is the methyl ether derivative of ethanol. It has a role as a Lewis base. It derives from an ethanol.
Structure
3D Structure
Properties
IUPAC Name |
methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3-4-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBKSJJDNFUZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Record name | ETHYL METHYL ETHER | |
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DSSTOX Substance ID |
DTXSID5074557 | |
| Record name | Ethyl methyl ether | |
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Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl methyl ether appears as a clear colorless gas with a medicine-like odor. Less dense than water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless liquid; bp = 10.8 deg C; [Hawley] bp = 7.4 deg C; [HSDB] Colorless gas with medicinal odor; bp = 11.1 deg C; [CAMEO] Colorless liquefied gas; bp = 7.4 deg C; [MSDSonline] | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | Ethyl methyl ether | |
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Boiling Point |
7.4 °C | |
| Record name | ETHYL METHYL ETHER | |
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Flash Point |
-35 °F (NFPA, 2010), -35 °F (closed cup) | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | ETHYL METHYL ETHER | |
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Solubility |
SOL IN ACETONE, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER | |
| Record name | ETHYL METHYL ETHER | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7251 @ 0 °C/0 °C | |
| Record name | ETHYL METHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.1 (Air = 1) | |
| Record name | ETHYL METHYL ETHER | |
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Vapor Pressure |
1493 mm Hg @ 25 °C | |
| Record name | ETHYL METHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
540-67-0, 69012-85-7 | |
| Record name | ETHYL METHYL ETHER | |
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| Record name | Methoxyethane | |
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| Record name | Ethyl methyl ether | |
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| Record name | Alcohols, C1-2, ethoxylated | |
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| Record name | Ethyl methyl ether | |
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| Record name | ETHYL METHYL ETHER | |
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| Record name | ETHYL METHYL ETHER | |
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Melting Point |
-113 °C | |
| Record name | ETHYL METHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/414 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Formula and Bonding Angles of Ethyl Methyl Ether
This technical guide provides a comprehensive overview of the structural formula and bonding angles of ethyl methyl ether (also known as methoxyethane). The information is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of the molecule's stereochemistry and electronic structure.
Structural Formula
This compound is an unsymmetrical ether with the chemical formula C₃H₈O.[1][2][3] Its structure consists of a central oxygen atom bonded to a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).[4][5] The oxygen atom is sp³ hybridized, which dictates the overall molecular geometry.[6][7][8][9][10]
Quantitative Molecular Data
The key structural parameters for this compound, derived from theoretical models and spectroscopic studies, are summarized in the table below.
| Parameter | Value | Description |
| Molecular Formula | C₃H₈O | The elemental composition of this compound.[1][2][3] |
| C-O-C Bond Angle | Approximately 110-112° | The angle between the methyl carbon, the oxygen, and the ethyl carbon. This is slightly larger than the ideal tetrahedral angle due to steric repulsion between the alkyl groups.[7][11] |
| H-C-H Bond Angle | Approximately 109.5° | The standard tetrahedral bond angle for sp³ hybridized carbon atoms within the methyl and ethyl groups.[6][12] |
| C-C-O Bond Angle | Approximately 109.5° | The bond angle within the ethyl group, reflecting the tetrahedral geometry around the sp³ hybridized carbon. |
| C-O Bond Length | Approximately 141 pm | The approximate distance between the carbon and oxygen atoms, which is typical for ethers.[13] |
Methodology for Structural Determination
The structural parameters, such as bond angles and lengths, presented in this guide are primarily determined through computational chemistry and spectroscopic methods. Techniques like microwave spectroscopy and electron diffraction are experimental methods used to ascertain the geometry of molecules. The provided values are also consistent with predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory, which explains the molecular geometry based on the repulsion between electron pairs in the valence shell of the central oxygen atom. The oxygen atom in an ether has two bonding pairs and two lone pairs of electrons, leading to a bent molecular geometry.[12][13] The repulsion between the bulky methyl and ethyl groups causes the C-O-C bond angle to be slightly larger than the 109.5° angle found in a perfect tetrahedron.[11][14]
Molecular Structure Visualization
The following diagram illustrates the structural formula of this compound, highlighting the connectivity of the atoms.
References
- 1. fiveable.me [fiveable.me]
- 2. brainly.in [brainly.in]
- 3. This compound | 540-67-0 [chemicalbook.com]
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- 5. Methoxyethane - Wikipedia [en.wikipedia.org]
- 6. What is the bond angle in this compound ((CH3)OC2H5)? | Filo [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Ether Bond, Formula & Molecular Structure | Study.com [study.com]
- 9. Ethers: Properties, Preparation and Reactions - Chemistry for JEE Main and Advanced PDF Download [edurev.in]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Page loading... [guidechem.com]
- 13. Ether - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyethane, also known as ethyl methyl ether, is a colorless, highly flammable ether with the chemical formula C₃H₈O.[1] Due to its physical and chemical characteristics, it has been investigated for use as a solvent and an anesthetic, although it currently has no widespread applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methoxyethane, detailed experimental protocols for their determination, and a summary of its key chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.
Physical Properties
Methoxyethane is a volatile, colorless liquid or gas at room temperature with a characteristic medicinal or ether-like odor.[2][3][4] It is less dense than water and its vapors are heavier than air.[2] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Methoxyethane
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈O | [1][2] |
| Molecular Weight | 60.10 g/mol | [2] |
| Boiling Point | 7.4 °C (45.3 °F; 280.5 K) | [1][2][5] |
| Melting Point | -113 °C (-171 °F; 160 K) | [1][2][5] |
| Density | 0.7251 g/cm³ at 0 °C | [1][2][5] |
| Vapor Density | 2.1 (Air = 1) | [2] |
| Vapor Pressure | 1493 mm Hg at 25 °C | [4] |
| Flash Point | -37 °C (-35 °F) | [3] |
| Autoignition Temperature | 190 °C (374 °F) | [3] |
| Refractive Index (n_D) | 1.3420 at 4 °C | [1][2] |
| Viscosity | 0.224 cP at 25 °C | [1] |
| Solubility in Water | Soluble | [2][3] |
| Solubility in Organic Solvents | Soluble in acetone, miscible with alcohol and ether. | [2][3] |
| Dipole Moment | 1.22 D | [6] |
Chemical Properties and Reactivity
Methoxyethane exhibits chemical properties typical of an ether. The ether linkage makes it relatively inert to many reagents, which is why ethers are often used as solvents.[7] However, it can participate in specific reactions and presents certain hazards.
-
Lewis Base Character : The oxygen atom in methoxyethane has two lone pairs of electrons, allowing it to act as a Lewis base. It can form salts with strong acids and addition complexes with Lewis acids, such as the complex formed between diethyl ether and boron trifluoride.[2][4]
-
Flammability : Methoxyethane is a highly flammable liquid and gas.[3] Its vapors can form explosive mixtures with air, with a flammable range of 2% to 10.1%.[3] It must be handled with extreme caution, away from heat, sparks, and open flames.
-
Peroxide Formation : Like many ethers, methoxyethane can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[2][3][4] This is a significant safety concern, and samples of methoxyethane should be stored under an inert atmosphere and tested for the presence of peroxides before use, especially before distillation.
-
Reactivity with Strong Acids : Methoxyethane is cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).[8][9] The reaction with hot, concentrated HI proceeds via a nucleophilic substitution mechanism to yield an alcohol and an alkyl iodide.[10][11] With excess HI, both resulting alcohol and the initial ether will be converted to alkyl iodides.[12]
-
Reaction with Phosphorus Pentachloride (PCl₅) : Methoxyethane reacts with PCl₅ to produce methyl chloride and ethyl chloride.[12]
-
Hydrolysis : The ether linkage is relatively stable to hydrolysis under neutral or basic conditions. However, in the presence of dilute sulfuric acid, it can be hydrolyzed to form methanol and ethanol.[12]
Synthesis
A common and versatile method for the synthesis of ethers like methoxyethane is the Williamson ether synthesis.
Williamson Ether Synthesis
This method involves the reaction of an alkoxide ion with a primary alkyl halide through an Sₙ2 reaction.[13] To synthesize methoxyethane, sodium methoxide is reacted with an ethyl halide (e.g., ethyl bromide), or sodium ethoxide is reacted with a methyl halide (e.g., methyl bromide).[14][15][16]
The reaction is typically carried out by heating the reactants under reflux in a suitable solvent.[13][14]
References
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- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
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- 11. Safety Guideline [chemtrack.org]
- 12. vernier.com [vernier.com]
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- 15. In Williamson's synthesis, methoxyethane is prepared by [allen.in]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-depth Technical Guide to the Synthesis of Ethyl Methyl Ether from Ethanol and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl methyl ether (EME) from ethanol and methanol. The document delves into the Williamson ether synthesis and acid-catalyzed dehydration methods, offering detailed experimental protocols, comparative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound (EME), a volatile and flammable compound, serves as a solvent and has been investigated as a potential fuel additive. Its synthesis from readily available alcohols, ethanol and methanol, presents two main challenges: achieving high selectivity for the unsymmetrical ether and developing efficient and environmentally benign reaction conditions. This guide explores the two principal methods for EME synthesis, providing a comparative analysis to inform laboratory and potential scale-up applications.
Synthetic Methodologies
The synthesis of this compound from ethanol and methanol can be primarily achieved through two distinct chemical pathways: the Williamson ether synthesis and acid-catalyzed dehydration.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] For the synthesis of this compound, two main variations are possible:
-
Route A: Reaction of sodium ethoxide with a methyl halide (e.g., methyl iodide).[4]
-
Route B: Reaction of sodium methoxide with an ethyl halide (e.g., ethyl bromide).[4]
The choice between these routes is often dictated by the availability and reactivity of the reagents. Since the SN2 reaction is favored with less sterically hindered alkyl halides, both methyl and ethyl halides are suitable.[3]
This protocol is a generalized procedure based on established Williamson ether synthesis reactions.[5][6]
Materials:
-
Sodium metal
-
Anhydrous methanol or ethanol
-
Methyl iodide or ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of anhydrous methanol (for sodium methoxide) or anhydrous ethanol (for sodium ethoxide) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Ether Synthesis: To the freshly prepared alkoxide solution, slowly add the corresponding alkyl halide (methyl iodide for sodium ethoxide, or ethyl bromide for sodium methoxide) at room temperature or with gentle cooling. The molar ratio of alkoxide to alkyl halide is typically in the range of 1:1 to 1:2.5.[7]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-100 °C) for 1 to 8 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution to decompose any unreacted sodium.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation.[8] The boiling point of this compound is approximately 7.4 °C.[8]
A solvent-free variation of the Williamson synthesis involves the use of potassium hydroxide (KOH) pellets with methyl iodide, which can simplify the work-up procedure.[2] The use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), can enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion into the organic phase.[2][5]
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of alcohols is a common method for synthesizing symmetrical ethers.[9][10] However, when a mixture of two different primary alcohols, such as ethanol and methanol, is subjected to these conditions, a statistical mixture of three different ethers is typically formed: diethyl ether (DEE), dimethyl ether (DME), and the desired this compound (EME).[10][11] This lack of selectivity makes it a less favorable method for producing unsymmetrical ethers.[9]
2 CH3OH + 2 CH3CH2OH (H+, Δ) → CH3OCH3 + CH3CH2OCH2CH3 + 2 CH3OCH2CH3 + 2 H2O
Recent research has focused on the use of solid acid catalysts, such as zeolites and heteropoly acids, to improve the selectivity of the cross-etherification reaction.[12] The catalytic activity and selectivity are influenced by the acid strength and pore structure of the catalyst.[12] While these catalysts have shown high efficiency in the dehydration of individual alcohols to their corresponding symmetrical ethers, achieving high selectivity for the unsymmetrical product from a mixture remains a significant challenge.[12][13]
The following is a general procedure for the acid-catalyzed dehydration of a single alcohol to a symmetrical ether, which illustrates the reaction conditions.
Materials:
-
Ethanol or Methanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (10%)
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: Place the alcohol (e.g., ethanol) in a distillation apparatus. Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to the appropriate temperature (for diethyl ether from ethanol, typically 130-140 °C).[10] Add the same alcohol dropwise from an addition funnel at a rate that maintains a constant temperature and distillation rate.
-
Distillate Collection: Collect the crude ether distillate.
-
Purification:
-
Wash the distillate with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash with a saturated sodium chloride solution to remove any remaining ethanol.
-
Dry the ether over anhydrous calcium chloride.
-
Perform a final distillation to obtain the purified ether.
-
Data Presentation
Quantitative data for the synthesis of this compound is not extensively reported in the literature, especially for the acid-catalyzed dehydration method due to its inherent lack of selectivity. The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis, drawing from general knowledge of the reaction and data for analogous ethers.
| Parameter | Williamson Ether Synthesis (Route A: Ethoxide + Methyl Iodide) | Williamson Ether Synthesis (Route B: Methoxide + Ethyl Bromide) |
| Base | Sodium | Sodium |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol |
| Alkyl Halide | Methyl Iodide | Ethyl Bromide |
| Temperature | Reflux | Reflux |
| Reaction Time | 1-8 hours[2] | 1-8 hours[2] |
| Typical Yield | 50-95% (general for Williamson synthesis)[1][2] | 50-95% (general for Williamson synthesis)[1][2] |
| Parameter | Acid-Catalyzed Dehydration |
| Catalyst | Concentrated H2SO4 |
| Reactants | Ethanol and Methanol |
| Temperature | ~130-140 °C[10] |
| Products | Mixture of Diethyl Ether, Dimethyl Ether, and this compound |
| Selectivity for EME | Low[10][11] |
| Yield of EME | Generally poor due to mixture of products |
Mandatory Visualizations
Reaction Mechanisms
Caption: Williamson Ether Synthesis Mechanism.
Caption: Acid-Catalyzed Dehydration Mechanism.
Experimental Workflow
Caption: Williamson Synthesis Workflow.
Conclusion
The synthesis of this compound from ethanol and methanol is most effectively and selectively achieved through the Williamson ether synthesis. This method offers good yields and a straightforward procedure, which can be optimized through the use of phase-transfer catalysts. In contrast, acid-catalyzed dehydration is generally unsuitable for the preparation of unsymmetrical ethers like EME due to the formation of a mixture of products, leading to low selectivity and challenging purification. Further research into selective solid acid catalysts may eventually provide a more direct and atom-economical route, but for laboratory and many industrial applications, the Williamson synthesis remains the method of choice. This guide provides the necessary foundational knowledge for researchers to undertake the synthesis and purification of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A good Williamson synthesis of this compound would be\mathrm{CH}{3} .. [askfilo.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. docsity.com [docsity.com]
- 7. US5092966A - Separation of methylene chloride from ethyl ether by extractive distillation - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Ch15: 2 ROH -> ROR + H2O [chem.ucalgary.ca]
- 10. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. bpdp.or.id [bpdp.or.id]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to the Williamson Ether Synthesis for Unsymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the preparation of symmetrical and, most notably, unsymmetrical ethers. Its reliability and broad applicability make it an indispensable tool in academic research, industrial synthesis, and the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the core principles, modern applications, and experimental considerations for employing the Williamson ether synthesis in the creation of unsymmetrical ethers.
Core Principles and Reaction Mechanism
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] The process involves the reaction of an alkoxide or phenoxide ion (a strong nucleophile) with a primary alkyl halide or other substrate bearing a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).[4][5]
The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkylating agent. This concerted mechanism, where the new carbon-oxygen bond forms simultaneously with the cleavage of the carbon-leaving group bond, results in an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.[3]
The alkoxide is typically generated in situ by deprotonating the corresponding alcohol with a strong base. Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[5][6]
Scope and Limitations in the Synthesis of Unsymmetrical Ethers
The true utility of the Williamson synthesis lies in its ability to produce unsymmetrical ethers (R-O-R') by carefully selecting the appropriate alkoxide and alkylating agent.[5] For a successful synthesis, the alkylating agent should ideally be a methyl or primary alkyl halide.[3]
The primary limitation of this method is the competing E2 elimination reaction, which becomes significant with secondary and is the major pathway for tertiary alkyl halides.[3] Since alkoxides are strong bases, they can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene instead of the desired ether. Therefore, to synthesize an unsymmetrical ether like tert-butyl methyl ether, one must use methoxide and tert-butyl halide is not a viable route; the preferred pathway is the reaction of potassium tert-butoxide with a methyl halide.
Aryl halides are generally unreactive in Williamson ether synthesis under standard conditions due to the strength of the carbon-halogen bond in sp² hybridized carbons. However, the synthesis of aryl ethers is readily achieved by reacting a phenoxide with an alkyl halide.[6] In some cases, C-alkylation of the aromatic ring can occur as a side reaction, especially with ambident nucleophiles like phenoxides.[6]
Modern Methodologies and Reaction Conditions
Traditional Williamson ether synthesis often requires elevated temperatures (50-100 °C) and prolonged reaction times (1-8 hours).[1][5] Common solvents include polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF), which enhance the nucleophilicity of the alkoxide.[5]
To address the limitations of classical methods and improve efficiency, several modern techniques have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1] This technique is particularly effective for the synthesis of alkyl aryl ethers under solvent-free conditions.[7]
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers, facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide by transporting the alkoxide ion into the organic phase. This allows for the use of simpler and less hazardous bases like NaOH and often results in milder reaction conditions and improved yields.
Data Presentation: Synthesis of Unsymmetrical Alkyl Aryl Ethers
The following table summarizes the synthesis of various unsymmetrical alkyl aryl ethers using a microwave-assisted, solvent-free Williamson ether synthesis with potassium carbonate as the base.[7]
| Entry | Alcohol (R-OH) | Phenol (Ar-OH) | Ether Product (Ar-O-R) | Time (min) | Yield (%) |
| 1 | 1-Octanol | Phenol | 1-Phenoxyoctane | 15 | 93 |
| 2 | 1-Heptanol | Phenol | 1-Phenoxyheptane | 15 | 92 |
| 3 | 1-Hexanol | 2-Naphthol | 2-(Hexyloxy)naphthalene | 20 | 95 |
| 4 | 1-Pentanol | Phenol | 1-Phenoxypentane | 15 | 93 |
| 5 | Cyclohexanol | Phenol | Cyclohexyloxybenzene | 25 | 90 |
| 6 | Methanol | 4-Bromophenol | 4-Bromoanisole | 10 | 96 |
| 7 | Ethanol | Resorcinol | 1,3-Diethoxybenzene | 15 | 95 |
| 8 | 1-Propanol | 4-Nitrophenol | 4-Nitro-1-propoxybenzene | 20 | 94 |
Experimental Protocols
Below are representative experimental protocols for the synthesis of unsymmetrical ethers via the Williamson reaction.
Protocol 1: Synthesis of 2-Butoxynaphthalene
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (1.0 eq) in ethanol. Add sodium hydroxide (1.0 eq) and reflux the mixture for 15-20 minutes to form the sodium 2-naphthoxide.
-
Ether Synthesis: To the cooled solution, add 1-bromobutane (1.1 eq). Reflux the mixture for 1-2 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether). Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1-Phenoxyoctane [7]
-
Reactant Preparation: In a microwave-transparent vessel, mix 1-octanol (1.2 mmol), p-toluenesulfonyl chloride (1.2 mmol), and potassium carbonate (2.4 mmol).
-
Microwave Irradiation (Tosylation): Irradiate the mixture in a microwave reactor at 180 W for 10 minutes to form the octyl tosylate in situ.
-
Addition of Phenol: Add phenol (1.0 mmol) to the reaction mixture and grind for 5 minutes.
-
Microwave Irradiation (Etherification): Irradiate the mixture again at 180 W for 30 minutes.
-
Work-up and Purification: Add water to the reaction vessel and extract the product with diethyl ether. Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent. The crude product can be purified by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis remains a powerful and adaptable method for the preparation of unsymmetrical ethers. A thorough understanding of its SN2 mechanism and the factors that favor substitution over elimination is critical for its successful application. Modern advancements, such as microwave-assisted synthesis and phase-transfer catalysis, have further enhanced the efficiency and scope of this classic reaction, making it an even more valuable tool for chemists in research and industry. By carefully selecting reactants and optimizing reaction conditions, the Williamson ether synthesis can be effectively utilized to generate a diverse array of unsymmetrical ethers for a wide range of applications, including the synthesis of complex molecules and active pharmaceutical ingredients.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. sid.ir [sid.ir]
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ethyl methyl ether and a range of related ether compounds. Designed for researchers, scientists, and drug development professionals, this document details the systematic naming conventions, presents key physical property data, and outlines relevant experimental protocols for the synthesis and analysis of these compounds.
IUPAC Nomenclature of Ethers
The IUPAC system provides a systematic and unambiguous method for naming ethers, moving beyond common or trivial names which can be inconsistent. The fundamental principle of IUPAC nomenclature for ethers is to name the ether as an alkoxy derivative of the longest carbon chain.
Naming Simple Aliphatic Ethers
For simple ethers with the general formula R-O-R', the following rules apply:
-
Identify the two alkyl groups attached to the oxygen atom.
-
Determine the longer of the two alkyl chains. This chain is considered the parent alkane.
-
Name the shorter alkyl group along with the oxygen atom as an "alkoxy" substituent. This is done by replacing the "-yl" suffix of the alkyl group with "-oxy". For example, a methyl group (CH₃-) becomes a methoxy group (CH₃O-), and an ethyl group (CH₃CH₂-) becomes an ethoxy group (CH₃CH₂O-).
-
Number the parent alkane chain to give the alkoxy substituent the lowest possible locant.
-
Assemble the name by stating the locant of the alkoxy group, followed by the alkoxy group name, and then the parent alkane name.
Example: this compound
-
Structure: CH₃-O-CH₂CH₃
-
Alkyl groups: Methyl (CH₃) and Ethyl (CH₂CH₃).
-
Parent alkane: The longer chain is the two-carbon ethyl group, so the parent alkane is ethane.
-
Alkoxy substituent: The shorter chain is the methyl group, which becomes a methoxy group (CH₃O-).
-
Numbering: The methoxy group is on the first carbon of the ethane chain.
The common name for this compound is this compound, where the alkyl groups are named alphabetically followed by the word "ether"[3]. While widely used for simple ethers, this system can become ambiguous for more complex structures.
Naming Complex and Symmetric Ethers
-
Symmetrical Ethers: For ethers where both alkyl groups are identical (e.g., CH₃CH₂-O-CH₂CH₃), the prefix "di-" is used in the common name (diethyl ether). In the IUPAC system, one of the ethyl groups is treated as the parent alkane (ethane) and the other as an ethoxy substituent, leading to the name ethoxyethane [1].
-
Ethers with Branched Alkyl Groups: The same principles apply. For example, in methyl isopropyl ether ((CH₃)₂CH-O-CH₃), the longer chain is the three-carbon propane chain (from the isopropyl group). The methoxy group is attached to the second carbon of the propane chain, resulting in the IUPAC name 2-methoxypropane [4].
Nomenclature of Cyclic Ethers
Cyclic ethers, or heterocyclic ethers, are named using specific rules:
-
Monocyclic Ethers: For simple cyclic ethers, the prefix "oxa-" is used to indicate the presence of an oxygen atom in the ring, followed by the name of the corresponding cycloalkane. The numbering of the ring starts at the oxygen atom. For example, a three-membered ring containing one oxygen atom is named oxirane (commonly known as ethylene oxide). A five-membered saturated ring with one oxygen atom is named oxolane (commonly known as tetrahydrofuran)[5].
-
Crown Ethers: These are a special class of cyclic polyethers. Their nomenclature is based on the total number of atoms in the ring and the number of oxygen atoms. The general format is "x-crown-y", where 'x' is the total number of atoms in the ring and 'y' is the number of oxygen atoms. For instance, 18-crown-6 has a ring of 18 atoms, 12 of which are carbon and 6 are oxygen[1][6][7].
Ethers with Other Functional Groups
When an ether linkage is part of a molecule containing other functional groups of higher priority (e.g., alcohols, ketones, carboxylic acids), the ether is treated as a substituent and named as an alkoxy group. The functional group with the highest priority determines the parent name and the suffix of the molecule[8][9].
Example: In a molecule with both a hydroxyl group and an ether linkage, the alcohol has higher priority. Therefore, the molecule is named as an alcohol, and the ether portion is named as an alkoxy substituent.
Physical Properties of Simple Ethers
The physical properties of ethers are significantly influenced by their molecular structure. The C-O-C bond is polar, leading to a net dipole moment. However, the absence of a hydroxyl (-OH) group means that, unlike alcohols, ether molecules cannot form hydrogen bonds with each other. This results in lower boiling points compared to alcohols of similar molecular weight[3][10]. Ethers can, however, act as hydrogen bond acceptors with protic solvents like water, which accounts for their partial solubility.
Below is a table summarizing key physical properties of this compound and some related simple ethers.
| Ether | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water ( g/100g ) |
| This compound | Methoxyethane | C₃H₈O | 60.10 | 7.4 | 0.725 | 6.89 |
| Diethyl ether | Ethoxyethane | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 6.0 |
| Methyl propyl ether | 1-Methoxypropane | C₄H₁₀O | 74.12 | 39.1 | 0.738 | 1.9 |
| Isopropyl methyl ether | 2-Methoxypropane | C₄H₁₀O | 74.12 | 32.5 | 0.724 | 7.92 (at 15°C)[11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of simple ethers, relevant for laboratory and research applications.
Synthesis of Ethers: The Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.
This protocol outlines the synthesis of this compound from sodium ethoxide and methyl iodide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Methyl iodide
-
Anhydrous diethyl ether (as a solvent, if needed)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small, freshly cut pieces of sodium metal to an excess of absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. The reaction is complete when all the sodium has dissolved.
-
Reaction with Methyl Iodide: To the freshly prepared solution of sodium ethoxide, slowly add a stoichiometric amount of methyl iodide through the condenser.
-
Reflux: Gently heat the reaction mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water to dissolve the sodium iodide byproduct.
-
Separate the organic layer (which will be the upper layer if no additional solvent was used). If the product volume is small, an extraction with a small amount of diethyl ether can be performed.
-
Wash the organic layer with a small amount of water, followed by a saturated sodium chloride solution (brine) to aid in the removal of water.
-
-
Drying and Distillation:
-
Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.
-
Decant or filter the dried liquid into a distillation flask.
-
Carefully distill the liquid, collecting the fraction that boils at the expected boiling point of this compound (7.4 °C). Due to its low boiling point, a cooling bath for the receiving flask is necessary.
-
Analysis of Ethers: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like ethers.
This protocol provides a general framework for the analysis of a mixture of simple ethers.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column such as a DB-5ms or HP-5ms)
-
Helium carrier gas
-
Microsyringe for injection
-
Volumetric flasks and pipettes
-
High-purity solvent for sample dilution (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ether mixture in the chosen solvent at a known concentration (e.g., 1000 ppm).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
If analyzing an unknown sample, dilute it with the solvent to an appropriate concentration to avoid overloading the GC column.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the ethers without thermal degradation (e.g., 200 °C). Use a split injection mode to handle concentrated samples.
-
Oven Temperature Program: A temperature program is used to separate the ethers based on their boiling points. A typical program might be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 150 °C.
-
Final hold: Hold at 150 °C for 2 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan a mass range appropriate for the expected ethers (e.g., m/z 35-200).
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of each standard and sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the ethers in the sample by comparing their retention times and mass spectra to those of the authentic standards and to mass spectral libraries (e.g., NIST).
-
Quantify the amount of each ether by constructing a calibration curve from the peak areas of the standards.
-
Visualizations
IUPAC Nomenclature Logic for Ethers
The following diagram illustrates the decision-making process for naming an ether according to IUPAC rules.
Caption: IUPAC nomenclature workflow for ethers.
Williamson Ether Synthesis Workflow
This diagram outlines the key steps in the Williamson ether synthesis.
Caption: Experimental workflow for Williamson ether synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. byjus.com [byjus.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. aakash.ac.in [aakash.ac.in]
- 6. quora.com [quora.com]
- 7. Crown ether - Wikipedia [en.wikipedia.org]
- 8. Naming Ethers - Chemistry Steps [chemistrysteps.com]
- 9. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. isopropyl methyl ether [chemister.ru]
Spectroscopic Analysis of Ethyl Methyl Ether: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for ethyl methyl ether (CH₃CH₂OCH₃), a key solvent and reagent in various chemical applications. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are characteristic and useful for its identification.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different chemical environments of the protons in the molecule. The integration of these signals is in a 3:2:3 ratio, consistent with the number of protons in the methyl group attached to the oxygen, the methylene group of the ethyl moiety, and the methyl group of the ethyl moiety, respectively[1].
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| CH₃-CH₂-O- | ~1.2 | Triplet | 3H |
| -O-CH₂-CH₃ | ~3.5 | Quartet | 2H |
| CH₃-O- | ~3.0 | Singlet | 3H |
Table 1: ¹H NMR Spectroscopic Data for this compound.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays three signals, one for each unique carbon atom. The carbons attached to the electronegative oxygen atom are shifted downfield.
| Carbon Environment | Chemical Shift (δ) in ppm |
| C H₃-CH₂-O- | ~15 |
| -O-C H₂-CH₃ | ~58-75 |
| C H₃-O- | ~55-59 |
Table 2: ¹³C NMR Spectroscopic Data for this compound.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an ether is characterized by the C-O stretching vibration.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2800-3000 | Strong |
| C-O-C stretch | 1050-1150 | Strong |
Table 3: Key IR Absorption Bands for this compound.[2][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 60, corresponding to its molecular weight[5][6].
| m/z | Relative Intensity (%) | Fragment Ion |
| 60 | 25.9 | [CH₃CH₂OCH₃]⁺ (Molecular Ion) |
| 45 | 100 (Base Peak) | [CH₂OCH₃]⁺ |
| 31 | High | [CH₂OH]⁺ |
| 29 | 49.0 | [CH₃CH₂]⁺ |
Table 4: Mass Spectrometry Data for this compound.[5][7]
Experimental Protocols
4.1. NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[8][9][10]. For ¹³C NMR, a higher concentration of 20-50 mg is recommended[9].
-
Ensure the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube[8].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm)[1][11].
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent[9].
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution[9].
-
Tune the probe to the appropriate nucleus (¹H or ¹³C)[9].
-
Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay[9]. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope[12].
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
4.2. Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[13][14].
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates[13].
-
Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer[15].
Data Acquisition (FTIR):
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences[16].
-
Place the sample holder with the prepared salt plates into the spectrometer's sample beam[14].
-
Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers[16].
-
Clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator after use[13].
4.3. Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid):
-
This compound is a volatile liquid and can be introduced directly into the mass spectrometer[17][18].
-
For Gas Chromatography-Mass Spectrometry (GC-MS), a small amount of the sample is injected into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer[19].
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion ([M]⁺) and fragment ions[5].
-
The ions are then accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z[19].
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
- 1. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Methoxyethane | C3H8O | CID 10903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. webassign.net [webassign.net]
- 15. researchgate.net [researchgate.net]
- 16. ursinus.edu [ursinus.edu]
- 17. paulcooper.pbworks.com [paulcooper.pbworks.com]
- 18. higginschemistry.weebly.com [higginschemistry.weebly.com]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
An In-depth Technical Guide on the Thermodynamic Properties of Ethyl Methyl Ether
This technical guide provides a comprehensive overview of the core thermodynamic properties of ethyl methyl ether (also known as methoxyethane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed thermodynamic data. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents a logical workflow for the application of these properties.
Core Thermodynamic Properties
The thermodynamic properties of a substance are fundamental to understanding its behavior in chemical reactions, phase transitions, and various industrial processes. For this compound, these properties are crucial for applications ranging from its use as a solvent to its potential role in various chemical syntheses.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of this compound gathered from various sources.
Table 1: Standard Thermodynamic Properties of this compound at 298.15 K
| Property | Value | Units | State |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -216.4 | kJ/mol | (g) |
| Standard Molar Entropy (S⁰) | 309.2 | J/(mol·K) | (g) |
| Molar Heat Capacity at Constant Pressure (Cp) | 93.3 | J/(mol·K) | (g) |
Source: CRC Handbook of Chemistry and Physics. - 90ed. - CRC Press, 2010. - pp. 5-25
Table 2: Physical Properties of this compound
| Property | Value | Units |
| Molar Mass | 60.095 | g/mol |
| Boiling Point | 10.8 | °C |
| Melting Point | -113 | °C |
| Density | 0.7251 @ 0 °C/0 °C | g/cm³ |
| Vapor Pressure | 1493 | mm Hg @ 25 °C |
| Flash Point | -37 | °C |
| Autoignition Temperature | 190 | °C |
Sources: PubChem[1], CAMEO Chemicals[2], ChemicalBook[3][4], Stenutz[5]
Experimental Protocols for Determining Thermodynamic Properties
3.1. Determination of Enthalpy of Formation
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion. The primary technique for this is bomb calorimetry .
-
Principle: A known mass of the volatile liquid is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb." The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
General Procedure:
-
A precisely weighed sample of this compound, often sealed in a capsule to prevent evaporation, is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically via an ignition wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated from the temperature rise, the mass of the sample, and the calorimeter constant.
-
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
3.2. Determination of Entropy and Heat Capacity
The standard molar entropy and heat capacity are typically determined using adiabatic calorimetry .
-
Principle: An adiabatic calorimeter is designed to measure the heat capacity of a substance as a function of temperature by introducing a known amount of heat and measuring the resulting temperature increase under conditions of no heat exchange with the surroundings.
-
General Procedure:
-
A known quantity of the sample is placed in a calorimeter vessel, which is surrounded by an adiabatic shield.
-
The temperature of the shield is continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat loss.
-
A measured amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise.
-
The temperature change is precisely measured.
-
The heat capacity (Cp) is calculated from the electrical energy supplied and the observed temperature change.
-
By making a series of such measurements over a range of temperatures, the heat capacity as a function of temperature can be determined.
-
The standard molar entropy (S⁰) at a given temperature is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero up to the desired temperature, accounting for the entropies of any phase transitions (e.g., melting and boiling).
-
3.3. Determination of Vapor Pressure
The vapor pressure of a volatile liquid like this compound can be measured using various static or dynamic methods.
-
Static Method:
-
Principle: This method involves introducing the liquid into an evacuated, closed system and measuring the pressure at thermal equilibrium.
-
General Procedure:
-
A sample of the liquid is thoroughly degassed to remove any dissolved air.
-
The sample is introduced into a thermostated vessel connected to a pressure-measuring device (manometer).
-
The system is allowed to reach thermal and phase equilibrium at a set temperature.
-
The pressure of the vapor in equilibrium with the liquid is recorded.
-
Measurements are repeated at various temperatures to obtain the vapor pressure curve.
-
-
-
Dynamic Method:
-
Principle: This method involves measuring the boiling point of the liquid at different externally applied pressures. The vapor pressure at a given temperature is the external pressure at which the liquid boils at that temperature.
-
General Procedure:
-
The liquid is heated in a container connected to a system for controlling the pressure.
-
The pressure in the system is set to a specific value.
-
The temperature at which the liquid boils (i.e., when its vapor pressure equals the set external pressure) is measured.
-
This process is repeated for a range of pressures.
-
-
Visualization of Workflow
The following diagram illustrates a logical workflow for the determination and application of the thermodynamic properties of this compound in a research and development context.
Caption: Workflow for Thermodynamic Property Determination and Application.
This guide provides a foundational understanding of the thermodynamic properties of this compound. For specific applications, it is recommended to consult the primary literature and specialized databases for the most accurate and up-to-date information.
References
- 1. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 5. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
Environmental Fate and Impact of Ethyl Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and potential impact of ethyl methyl ether (EME). The information presented herein is intended to support environmental risk assessments and to provide a foundational understanding of the behavior of this compound in various environmental compartments. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from analogous compounds and estimations from validated predictive models. All estimated values are clearly identified.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a substance is essential for predicting its environmental distribution and behavior. This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1][2] It is soluble in water and miscible with many organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈O | [3] |
| Molecular Weight | 60.1 g/mol | [3] |
| CAS Number | 540-67-0 | [3] |
| Boiling Point | 10.8 °C | [4] |
| Melting Point | -113.15 °C | [4] |
| Flash Point | -37 °C | [5] |
| Vapor Pressure | 587 mmHg at 25 °C (estimated) | |
| Henry's Law Constant | 9.0 x 10⁻¹ atm·m³/mol (estimated) | [6] |
| Water Solubility | Soluble | [1][5] |
| log Kow (Octanol-Water Partition Coefficient) | 0.4 (estimated) |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in the environment. The primary routes of environmental distribution for this compound are influenced by its high volatility and water solubility.
Atmospheric Fate
Due to its high vapor pressure and low boiling point, this compound released to the environment is expected to partition predominantly to the atmosphere.[5] The primary degradation pathway in the troposphere is through reaction with photochemically produced hydroxyl (OH) radicals.
The rate constant for the reaction of this compound with OH radicals has been estimated using structure-activity relationship (SAR) models. Based on these estimations, the atmospheric lifetime of this compound is calculated to be relatively short, suggesting it will not persist in the atmosphere or contribute significantly to long-range transport.
Atmospheric Degradation of this compound
Table 2: Atmospheric Fate of this compound
| Parameter | Value | Reference(s) |
| OH Radical Reaction Rate Constant (kOH) | 5.7 x 10⁻¹² cm³/molecule-sec at 753 K (experimental, high temperature) | [7] |
| Atmospheric Lifetime | Estimated to be on the order of days (based on kOH estimations at ambient temperature) |
Aquatic Fate
If released into water, this compound's high volatility, as indicated by its estimated Henry's Law constant, suggests that volatilization to the atmosphere will be a significant removal mechanism.[6] Its solubility in water indicates that it can be transported in aqueous systems.[1]
Biodegradation is a potential fate process for this compound in aquatic environments. While ethers, in general, can be resistant to biodegradation, studies on similar compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have shown that aerobic biodegradation can occur, often through co-metabolism.[7][8] It is anticipated that this compound may also be susceptible to aerobic biodegradation, although specific data are lacking. Hydrolysis is not expected to be a significant fate process for ethers under normal environmental conditions.
Terrestrial Fate
When released to soil, the fate of this compound will be governed by a combination of volatilization, leaching, and biodegradation. Due to its high vapor pressure, volatilization from soil surfaces is expected to be a rapid process.[5]
The mobility of this compound in soil is determined by its soil adsorption coefficient (Koc). Lacking experimental data, the Koc for this compound can be estimated using quantitative structure-activity relationship (QSAR) models. Based on its low estimated log Kow, the Koc value is expected to be low, indicating high mobility in soil and a potential to leach into groundwater.[9]
Biodegradation in soil, similar to the aquatic environment, is a potential but likely slow degradation pathway. The presence of other organic substrates may enhance the biodegradation of this compound through co-metabolism.[8]
Table 3: Soil Fate Parameters of this compound
| Parameter | Value | Reference(s) |
| Soil Adsorption Coefficient (log Koc) | 1.64 (estimated using KOCWIN™) | |
| Soil Mobility | High | [9] |
Ecotoxicological Impact
The potential for a chemical to cause adverse effects on aquatic and terrestrial organisms is a critical component of its environmental risk assessment. Due to a lack of direct experimental ecotoxicity data for this compound, predictive models such as the Ecological Structure-Activity Relationships (ECOSAR™) are utilized to estimate its potential impact on aquatic life.
Table 4: Predicted Acute Aquatic Toxicity of this compound (ECOSAR™)
| Trophic Level | Species | Endpoint | Predicted Value (mg/L) |
| Fish | Fathead Minnow (Pimephales promelas) | 96-hr LC₅₀ | >100 |
| Invertebrate | Water Flea (Daphnia magna) | 48-hr EC₅₀ | >100 |
| Algae | Green Algae (Pseudokirchneriella subcapitata) | 96-hr EC₅₀ | >100 |
The ECOSAR predictions suggest that this compound has a low potential for acute toxicity to aquatic organisms. However, it is important to note that these are estimated values and should be confirmed with experimental data for a definitive risk assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the generation of reliable environmental fate and ecotoxicity data. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.
Determination of Atmospheric Reaction Rate with OH Radicals
The rate constant for the reaction of a volatile organic compound with hydroxyl radicals in the gas phase can be determined using a relative rate method in a smog chamber.
Experimental Workflow for OH Radical Reaction Rate Determination
Methodology:
-
Chamber Preparation: A smog chamber (e.g., a large Teflon bag) is filled with purified air.
-
Reactant Introduction: Known concentrations of the test compound (this compound), a reference compound with a well-established OH radical reaction rate constant, and an OH radical precursor (e.g., hydrogen peroxide or methyl nitrite) are introduced into the chamber.
-
Initiation of Reaction: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the degradation of the test and reference compounds.
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using a gas chromatograph with a flame ionization detector (GC-FID).
-
Data Analysis: The natural logarithm of the ratio of the initial concentration to the concentration at time 't' for both the test and reference compounds is plotted against each other. The slope of the resulting line is the ratio of the rate constants. The unknown rate constant can then be calculated.
Soil Adsorption/Desorption (OECD Guideline 106)
The soil adsorption/desorption potential is determined using a batch equilibrium method.
Methodology:
-
Soil Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved.
-
Solution Preparation: A stock solution of the test substance in a suitable solvent (e.g., calcium chloride solution) is prepared.
-
Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the test solution. The tubes are agitated at a constant temperature for a predetermined equilibrium period.
-
Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is analyzed using a suitable analytical technique (e.g., GC-MS).
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil adsorption coefficient (Kd) is calculated, and from this, the organic carbon-normalized adsorption coefficient (Koc) is determined.
Aquatic Toxicity
4.3.1 Acute Immobilisation Test with Daphnia sp. (OECD Guideline 202)
This test determines the concentration of a substance that causes immobilization of 50% of the daphnids (EC₅₀).
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Test Solutions: A series of test solutions with different concentrations of this compound are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the test solutions in beakers for 48 hours under controlled temperature and lighting conditions.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC₅₀ value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
4.3.2 Acute Toxicity Test with Fish (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the fish (LC₅₀).
Methodology:
-
Test Organisms: A suitable fish species, such as the Zebra-fish (Danio rerio), is used. The fish are acclimated to the test conditions prior to the experiment.
-
Test Solutions: A range of concentrations of this compound are prepared in dechlorinated tap water. A control group is maintained in water without the test substance.
-
Exposure: Fish are exposed to the test solutions in aquaria for 96 hours. The test can be static, semi-static, or flow-through.
-
Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC₅₀ value and its confidence limits are calculated using statistical methods.
Conclusion
This compound is a volatile organic compound that is expected to primarily partition to the atmosphere upon release to the environment. Its atmospheric lifetime is predicted to be short due to its reaction with hydroxyl radicals. In aquatic and terrestrial environments, volatilization is a key removal process. While likely to be mobile in soil, its potential for biodegradation, though not rapid, may limit its persistence. Predictive modeling suggests a low potential for acute aquatic toxicity. This technical guide, based on available data and validated estimation methods, provides a foundational understanding of the environmental fate and impact of this compound. However, to refine the environmental risk assessment of this compound, the generation of experimental data for key endpoints, particularly aquatic toxicity and biodegradability, is highly recommended.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. cerc.usgs.gov [cerc.usgs.gov]
- 4. scispace.com [scispace.com]
- 5. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 6. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
The Obscure Anesthetic: A Technical Review of Ethyl Methyl Ether's Limited Historical Role in Medicine
While the annals of medical history extensively document the revolutionary impact of diethyl ether on surgical anesthesia, its close chemical relative, ethyl methyl ether, remains a footnote, with scant evidence of widespread clinical use. This technical guide synthesizes the available, though limited, historical and chemical information regarding this compound, providing a resource for researchers, scientists, and drug development professionals interested in the evolution of anesthetic agents.
The mid-19th century marked a watershed moment in medicine with the public demonstration of surgical anesthesia using diethyl ether in 1846.[1][2] This breakthrough spurred the investigation of other volatile organic compounds for their anesthetic properties.[3] Among these, this compound (CH₃CH₂OCH₃), an unsymmetrical ether, was a logical candidate for exploration due to its structural similarity to the widely adopted diethyl ether.[4]
Physicochemical Properties and Anesthetic Potential
This compound is a colorless, volatile, and highly flammable liquid with a characteristic ethereal odor. Its lower boiling point compared to diethyl ether suggests a potentially faster onset of anesthesia and quicker recovery, properties sought after in anesthetic agents.
| Property | This compound | Diethyl Ether |
| Molar Mass | 60.10 g/mol | 74.12 g/mol |
| Boiling Point | 10.8 °C | 34.6 °C |
| Flammability | Highly Flammable | Highly Flammable |
Table 1: Comparative Physicochemical Properties. The lower molecular weight and boiling point of this compound theoretically contribute to more rapid changes in anesthetic depth compared to diethyl ether.
Historical Medical Application: A Conspicuous Absence
Despite its theoretical potential, a comprehensive review of 19th and early 20th-century medical literature reveals a significant lack of documented clinical use of this compound as a primary anesthetic. The historical focus remains firmly on diethyl ether and chloroform, which became the mainstays of surgical anesthesia.[3][5] While modern anesthesiology has seen the development of halogenated methyl ethyl ethers, which are noted to be more potent and stable than diethyl ethers, these are distinct compounds from the simple, non-halogenated this compound of the historical era.[6]
One historical reference from 1895 mentions a proprietary dental anesthetic called "Methyl," which was advertised in Boston. However, the active ingredient was likely chloroform, not this compound.[7] This highlights the often imprecise and sometimes misleading naming conventions of the time.
The reasons for the apparent lack of adoption of this compound in historical medical practice are not explicitly documented but can be inferred. The overwhelming success and established production methods of diethyl ether likely created a significant barrier to entry for a similar, but not demonstrably superior, agent.[8][9] Furthermore, concerns regarding the purity and stability of anesthetic agents were paramount, and the established synthesis of diethyl ether from ethanol and sulfuric acid was a well-understood process.[9]
Synthesis and Potential Experimental Protocols
Historically, the Williamson ether synthesis, developed in the 1850s, would have been a viable method for producing this compound. This method involves the reaction of an alkoxide with a primary alkyl halide.
Hypothetical Historical Synthesis of this compound (Williamson Synthesis):
Figure 1: Hypothetical Williamson ether synthesis for this compound.
While no specific historical experimental protocols for the medical use of this compound have been uncovered, any such investigation would have likely followed the established methods for diethyl ether administration. This would have involved the "open drop" technique, where the liquid anesthetic was dripped onto a cloth or sponge held over the patient's nose and mouth.
Logical Workflow for a Hypothetical 19th-Century Anesthetic Trial:
Figure 2: A logical workflow for a hypothetical 19th-century anesthetic trial.
Conclusion
The historical medical use of this compound as a primary anesthetic appears to be minimal to non-existent based on available records. While its chemical properties suggested potential as an anesthetic, it was overshadowed by the widespread adoption and success of diethyl ether. The lack of detailed historical data, including quantitative anesthetic properties and experimental protocols, relegates this compound to a position of obscurity in the history of anesthesia. For researchers in drug development, the story of this compound serves as a reminder of how a combination of scientific properties, historical context, and established practices can influence the trajectory of a potential therapeutic agent. The focus on halogenated methyl ethyl ethers in modern anesthesiology underscores the continued relevance of this chemical class, albeit in a significantly modified form.[6]
References
- 1. History of general anesthesia - Wikipedia [en.wikipedia.org]
- 2. Ether day: an intriguing history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The beginnings of anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether - Wikipedia [en.wikipedia.org]
- 5. Ether in Surgery – Fugitive Leaves – from The Historical Medical Library [histmed.collegeofphysicians.org]
- 6. Inhalation anaesthesia: from diethyl ether to xenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
- 8. Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethyl ether - Wikipedia [en.wikipedia.org]
Methodological & Application
Ethyl Methyl Ether as a Non-Polar Aprotic Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methyl ether (EME), also known as methoxyethane, is a volatile, highly flammable, colorless liquid with a characteristic ethereal odor. As an unsymmetrical ether, it possesses properties that make it a subject of interest as a non-polar aprotic solvent in various chemical applications. Its low boiling point and ability to dissolve a range of non-polar organic compounds position it as a potential alternative to other common ethereal solvents like diethyl ether (DEE) and tetrahydrofuran (THF). This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound as a non-polar aprotic solvent in a research and development setting.
Physicochemical Properties and Comparison
This compound's utility as a solvent is dictated by its physical and chemical properties. A comparison with other common non-polar aprotic solvents is crucial for selection in specific applications.
| Property | This compound (EME) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene |
| Molecular Formula | C₃H₈O | C₄H₁₀O | C₄H₈O | CH₂Cl₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 60.10 | 74.12 | 72.11 | 84.93 | 92.14 |
| Boiling Point (°C) | 7.4 - 10.8[1] | 34.6 | 66 | 39.6 | 110.6 |
| Density (g/mL at 20°C) | ~0.725 (at 0°C) | 0.713 | 0.889 | 1.326 | 0.867 |
| Dipole Moment (D) | 1.17 - 1.22[1][2] | 1.15 | 1.75 | 1.60 | 0.36 |
| Dielectric Constant (at 20°C) | Estimated ~4-5* | 4.3 | 7.5 | 9.1 | 2.4 |
| Solubility in Water | Soluble | 69 g/L | Miscible | 13 g/L | 0.52 g/L |
*No experimentally determined dielectric constant for this compound was found in the surveyed literature. This value is an estimation based on its dipole moment being slightly higher than that of diethyl ether.
Applications in Organic Synthesis
Ethers are widely used as solvents in organic synthesis due to their relative inertness and ability to solvate a variety of organic compounds. This compound, with its non-polar, aprotic nature, can be considered for reactions sensitive to protic solvents and where moderate polarity is required.
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with a primary alkyl halide. The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents that can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion. While the parent alcohol is often used as the solvent, aprotic ethers can also be employed, particularly when using strong bases like sodium hydride to generate the alkoxide.
Representative Protocol for the Synthesis of tert-Butyl Ethyl Ether (as an example of a reaction where EME could be used as a solvent):
Disclaimer: This is a representative protocol. The yield is based on reactions in similar ethereal solvents and would need to be experimentally determined for this compound.
-
Reactants:
-
Potassium tert-butoxide (1.0 eq)
-
Ethyl bromide (1.05 eq)
-
This compound (as solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.
-
Add anhydrous this compound via syringe to dissolve the potassium tert-butoxide.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add ethyl bromide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain tert-butyl ethyl ether.
-
Grignard Reactions
Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. They are highly reactive towards protic substances, necessitating the use of anhydrous aprotic solvents. Ethers are the solvents of choice for Grignard reactions as they can solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution. The low boiling point of this compound could be advantageous for reactions requiring gentle heating and for ease of solvent removal.
Representative Protocol for the Grignard Synthesis of a Secondary Alcohol:
Disclaimer: This is a representative protocol adapted from procedures using diethyl ether. The yield is an estimate and would require experimental verification with this compound.
-
Reactants:
-
Magnesium turnings (1.1 eq)
-
Bromobenzene (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous this compound (solvent)
-
-
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous this compound to cover the magnesium.
-
Dissolve bromobenzene in anhydrous this compound in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium to initiate the reaction (a small crystal of iodine can be added to activate the magnesium if necessary).
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
Dissolve benzaldehyde in anhydrous this compound and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with this compound, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or recrystallization.
-
Safety and Handling
This compound is a highly flammable liquid and its vapors can form explosive mixtures with air. It should be handled in a well-ventilated fume hood, away from ignition sources. Like other ethers, EME has the potential to form explosive peroxides upon exposure to air and light. Therefore, it should be stored in airtight containers, protected from light, and tested for the presence of peroxides before use, especially before distillation. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Visualizing Experimental Workflows
A general workflow for organic synthesis, applicable to reactions conducted in this compound, can be visualized to delineate the logical progression from reaction setup to final product analysis.
Caption: A generalized workflow for a typical organic synthesis experiment.
Conclusion
This compound presents itself as a viable, albeit less common, non-polar aprotic solvent for organic synthesis. Its low boiling point and moderate solvating ability make it suitable for specific applications, particularly those requiring mild reaction conditions and easy solvent removal. However, the limited availability of comprehensive data on its solvent parameters and performance in a wide range of reactions necessitates further experimental investigation to fully establish its role and advantages in modern chemical research and drug development. As with all volatile ethers, careful handling and adherence to safety protocols are paramount.
References
Ethyl Methyl Ether as a Solvent for Grignard Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of ethyl methyl ether (EME) as a solvent in Grignard reactions. Due to the absence of specific literature precedents for EME in this application, the information presented herein is based on the fundamental principles of Grignard chemistry and the known physicochemical properties of EME, drawing parallels with commonly used ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF). These notes are intended to guide researchers in exploring EME as a solvent for low-temperature Grignard reactions, a niche where its high volatility may be advantageous.
Introduction to this compound as a Grignard Solvent
Grignard reagents (RMgX) are powerful organometallic nucleophiles integral to carbon-carbon bond formation in organic synthesis. The choice of solvent is critical for the successful formation and reaction of Grignard reagents. Ethereal solvents are typically employed due to their ability to solvate and stabilize the "RMgX" species through coordination of the ether oxygen's lone pair electrons with the magnesium center.[1][2] This stabilization is crucial for both the solubility and reactivity of the Grignard reagent.[1]
This compound (methoxyethane) is an aprotic ether that, in principle, meets the basic electronic requirements for a Grignard solvent. However, its extremely low boiling point presents a significant deviation from standard Grignard solvents. This property necessitates a departure from traditional reflux-based protocols and an adoption of low-temperature methodologies.
Physicochemical Properties and Comparative Data
A comparative analysis of the physical properties of this compound against standard Grignard solvents is essential for understanding its potential application.
| Property | This compound (EME) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point (°C) | 7 - 11 | 34.6 | 66 |
| Melting Point (°C) | -139 | -116.3 | -108.4 |
| Density (g/mL) | ~0.72 | 0.713 | 0.889 |
| Lewis Basicity (Donor Number) | Not available | 19.2 | 20.0 |
| Water Solubility | Soluble | 6.9 g/100 mL | Miscible |
Data compiled from various sources.
Potential Advantages and Challenges
Potential Advantages:
-
Low-Temperature Reactions: EME's volatility makes it a candidate for reactions that require carefully controlled, low temperatures to enhance selectivity or suppress side reactions.
-
Ease of Removal: The low boiling point of EME facilitates its removal from the reaction mixture post-reaction, potentially simplifying product isolation and purification.
Challenges:
-
Low Boiling Point: The primary challenge is maintaining the solvent in its liquid phase during the exothermic Grignard reagent formation and subsequent reactions. This necessitates the use of efficient cooling systems.
-
High Volatility and Flammability: EME is highly volatile and flammable, requiring stringent safety precautions to be handled safely.
-
Moisture Scavenging: Similar to other ethers, EME must be rigorously dried, as any trace of water will quench the Grignard reagent.[3][4]
Signaling Pathways and Logical Relationships
Grignard Reagent Formation and Stabilization
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The ether solvent plays a crucial role in stabilizing the resulting organomagnesium species.
References
Applications of Ethyl Methyl Ether in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methyl ether (EME), also known as methoxyethane, is a simple, asymmetric ether with the chemical formula CH₃OCH₂CH₃. It is a colorless, volatile liquid with a characteristic ether-like odor. While less common in the organic synthesis laboratory than its close relative, diethyl ether, this compound possesses a unique set of physical and chemical properties that make it a valuable tool in a variety of synthetic applications. Its low boiling point, ability to dissolve a range of organic compounds, and its role as a versatile reagent in specific transformations underscore its utility. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O | [1][2] |
| Molecular Weight | 60.10 g/mol | [2] |
| Boiling Point | 7.4 °C (45.3 °F) | [1] |
| Melting Point | -113.2 °C | [1] |
| Density | 0.725 g/cm³ at 0 °C | [1] |
| Flash Point | -37 °C (-35 °F) | [3] |
| Solubility in Water | Soluble | [3] |
| Vapor Density | 2.07 (Air = 1) | [3] |
Applications in Organic Synthesis
This compound finds application in several key areas of organic synthesis, primarily as a solvent and a reagent.
Solvent in Organic Reactions
Due to its chemical inertness and ability to dissolve a wide range of nonpolar and polar organic compounds, this compound can be employed as a solvent in various reactions.[3] Its low boiling point facilitates easy removal post-reaction, which can be advantageous in the isolation of thermally sensitive products.
Ethereal solvents are essential for the formation and reaction of Grignard reagents as they solvate the magnesium center, stabilizing the organometallic species.[4] While diethyl ether and tetrahydrofuran (THF) are more commonly used, this compound can serve as a suitable alternative.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction using this compound
This protocol provides a general guideline for the preparation of a Grignard reagent and its subsequent reaction with an electrophile, using this compound as the solvent. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
This compound (anhydrous)
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Iodine crystal (for initiation, if necessary)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine if the magnesium is not highly reactive.
-
Grignard Reagent Formation: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete (the majority of the magnesium has been consumed), cool the reaction mixture to 0 °C in an ice bath. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for a specified time (monitor by TLC). Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with this compound or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation, chromatography, or recrystallization.
Logical Workflow for Grignard Reaction
Grignard Reaction Workflow
Reagent in Organic Synthesis
Beyond its role as a solvent, this compound can also participate directly in chemical transformations.
The Williamson ether synthesis is a robust and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[5][6] this compound can be synthesized via this method, and it can also be a product in reactions where ethoxide or methoxide is used to displace a leaving group.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from sodium methoxide and ethyl bromide.
Materials:
-
Sodium methoxide
-
Ethyl bromide
-
Anhydrous ethanol (as solvent)
-
Round-bottom flask, reflux condenser, and other standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Alkyl Halide: To the stirred solution, add ethyl bromide (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Due to the very low boiling point of this compound, the product is typically isolated directly from the reaction mixture by fractional distillation. The low boiling point requires careful handling to prevent loss of product.
Reaction Pathway for Williamson Ether Synthesis
Williamson Ether Synthesis
Safety and Handling
This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[3][7] It should be handled in a well-ventilated fume hood, away from ignition sources.[7] Protective gear, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its high volatility, it should be stored in a tightly sealed container in a cool, dry place.[7]
Conclusion
This compound, while not as prevalent as some other ethereal solvents, offers a valuable set of properties for applications in organic synthesis. Its utility as a solvent, particularly in reactions requiring a low-boiling, inert medium like Grignard reactions, and its role in the synthesis of ethers via the Williamson synthesis, make it a noteworthy tool for the synthetic chemist. The detailed protocols and safety information provided herein are intended to facilitate its effective and safe use in the research and development of new chemical entities.
References
- 1. johndwalsh.com [johndwalsh.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. static1.squarespace.com [static1.squarespace.com]
Ethyl Methyl Ether (EME) as a Potential Fuel Additive for Diesel Engines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Methyl Ether (EME), an oxygenated hydrocarbon, presents itself as a promising candidate for a diesel fuel additive aimed at improving combustion efficiency and reducing harmful emissions. Its molecular structure, containing an oxygen atom, can potentially lead to more complete combustion, thereby decreasing particulate matter (PM) and carbon monoxide (CO) formation. This document provides a comprehensive overview of EME, including its synthesis, physicochemical properties, and detailed protocols for its evaluation as a diesel fuel additive. While direct experimental data on EME in diesel engines is limited, this guide draws comparative insights from studies on similar ethers like Diethyl Ether (DEE) and Dimethyl Ether (DME) to postulate its potential effects.
Introduction to this compound (EME)
This compound (CH₃OC₂H₅) is a simple ether that is a colorless, volatile liquid at room temperature.[1][2][3][4] Its potential as a fuel additive stems from its oxygen content and favorable combustion characteristics. The introduction of oxygenates to diesel fuel is a well-established strategy to mitigate emissions.[5][6][7][8] Ethers, in particular, are recognized for their high cetane numbers, which can improve ignition quality.[8][9]
Synthesis of this compound
The primary industrial method for synthesizing EME is the Williamson ether synthesis. This process involves the reaction of an alkoxide with a primary alkyl halide.[10][11] For EME, this typically involves the reaction of sodium methoxide with ethyl bromide or sodium ethoxide with methyl iodide.[10][12]
Another method involves the acid-catalyzed dehydration of a mixture of ethanol and methanol.[1]
Diagram: Williamson Synthesis of this compound
Caption: Williamson synthesis of EME via SN2 reaction.
Physicochemical Properties
The physicochemical properties of a fuel additive are critical in determining its suitability and impact on engine performance. Below is a comparison of key properties of EME, DEE, DME, and standard diesel fuel.
| Property | This compound (EME) | Diethyl Ether (DEE) | Dimethyl Ether (DME) | Diesel Fuel |
| Chemical Formula | C₃H₈O | C₄H₁₀O | C₂H₆O | Approx. C₁₂H₂₃ |
| Molecular Weight ( g/mol ) | 60.1 | 74.12 | 46.07 | ~170 |
| Boiling Point (°C) | 7.4[13] | 34.6 | -24.8 | 180-360 |
| Density at 20°C (g/cm³) | ~0.72 | 0.713 | 0.668 (liquid) | 0.82-0.85 |
| Cetane Number | Not widely reported | 85-96[14] | 55-60[15] | 40-55 |
| Oxygen Content (wt%) | 26.6 | 21.6 | 34.8 | 0 |
| Lower Heating Value (MJ/kg) | ~28 | 33.9 | 28.8 | ~42.5 |
| Flash Point (°C) | -37[2] | -45 | -41 | 52-96 |
Note: Some properties for EME are estimated based on available data and chemical structure, as extensive experimental data is not available.
Experimental Protocols for Evaluation of EME-Diesel Blends
This section outlines a standardized protocol for preparing and testing EME-diesel blends in a compression-ignition (CI) engine.
Fuel Blend Preparation
-
Materials:
-
Standard diesel fuel (ASTM D975 or equivalent)
-
This compound (≥99% purity)
-
Calibrated glassware (volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Determine the desired volumetric blend ratios (e.g., EME5, EME10, EME20, representing 5%, 10%, and 20% EME by volume).
-
Measure the required volume of diesel fuel and pour it into a volumetric flask.
-
Carefully measure the corresponding volume of EME using a calibrated pipette.
-
Add the EME to the diesel fuel in the volumetric flask.
-
Seal the flask and mix the blend thoroughly using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the prepared blends in sealed, labeled containers in a cool, dark, and well-ventilated area away from ignition sources.
-
Engine Performance and Emissions Testing
A stationary single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer is recommended for initial testing.
-
Engine Setup and Instrumentation:
-
Engine: Kirloskar or similar, with specifications for compression ratio, bore, stroke, and power output.
-
Dynamometer: To control engine load.
-
Fuel measurement: Gravimetric or volumetric fuel flow meter.
-
Airflow measurement: Airbox with a calibrated orifice meter.
-
Temperature sensors: For exhaust gas, coolant, and lubricant.
-
Pressure transducer: In-cylinder pressure measurement.
-
Emissions analyzer: To measure CO, CO₂, HC, NOx, and smoke opacity (e.g., AVL DiGas analyzer and smoke meter).[16]
-
-
Test Procedure:
-
Warm up the engine with standard diesel fuel until coolant and lubricating oil temperatures stabilize.
-
Record baseline performance and emission data for standard diesel at various engine loads (e.g., 0%, 25%, 50%, 75%, and 100% of full load) at a constant rated speed.
-
Switch the fuel supply to the first EME-diesel blend.
-
Allow the engine to run for a sufficient period to purge the fuel lines and stabilize operation with the new blend.
-
Repeat the performance and emission measurements at the same engine loads and speed as the baseline diesel.
-
Repeat steps 3-5 for all prepared EME-diesel blends.
-
For each test point, record data for at least 3-5 minutes to ensure steady-state conditions.
-
Diagram: Experimental Workflow for EME-Diesel Blend Testing
Caption: Workflow for evaluating EME-diesel blends.
Expected Effects and Signaling Pathways
Based on studies of similar ethers, the addition of EME to diesel fuel is anticipated to influence combustion and emissions through several mechanisms.
Potential Impact on Engine Performance
-
Brake Thermal Efficiency (BTE): The lower heating value of EME compared to diesel may lead to a slight decrease in BTE. However, improved combustion efficiency due to the oxygen content could partially offset this effect.
-
Brake Specific Fuel Consumption (BSFC): Due to its lower energy density, a higher volume of the EME blend will be required to produce the same power output, likely resulting in an increased BSFC.[9]
Potential Impact on Emissions
The oxygen content in EME is expected to promote more complete combustion, leading to a reduction in soot precursors.
-
Particulate Matter (PM) and Smoke: A significant reduction in smoke opacity and PM emissions is anticipated due to the presence of oxygen in the fuel, which aids in the oxidation of soot.[8]
-
Carbon Monoxide (CO) and Hydrocarbons (HC): Improved combustion should lead to lower CO and HC emissions, as more of the fuel is converted to CO₂ and H₂O.[9]
-
Nitrogen Oxides (NOx): The impact on NOx is less certain. The higher cetane number of ethers can lead to a shorter ignition delay and lower peak combustion temperatures, potentially reducing NOx formation. However, the presence of excess oxygen can also promote NOx formation in high-temperature zones. The net effect will depend on the specific engine operating conditions.[6][7]
Diagram: Potential Combustion and Emission Pathways of EME-Diesel Blends
References
- 1. fiveable.me [fiveable.me]
- 2. Cas 540-67-0,this compound | lookchem [lookchem.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. laballey.com [laballey.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. grdjournals.com [grdjournals.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Impact of Diethyl Ether on Performance and Emission Characteristics of a VCR Diesel Engine Fueled by Dual Biodiesel [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Ether - Wikipedia [en.wikipedia.org]
- 12. How is this compound prepared from sodium ethoxide? How is ethanol .. [askfilo.com]
- 13. Methoxyethane | C3H8O | CID 10903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Experimental Investigation using Diethyl Ether as Additive with Pumpkin Seed Methyl Ester Fueled in DI Diesel Engine [ijettjournal.org]
- 15. Dimethyl Ether [dieselnet.com]
- 16. isca.me [isca.me]
Protocol for handling and storage of ethyl methyl ether in the lab
Introduction
Ethyl methyl ether (EME), also known as methoxyethane, is a highly volatile and flammable ether.[1] It is a colorless liquid with a characteristic sweet, ethereal odor.[1] Due to its properties as a solvent, it finds applications in various laboratory and industrial processes, including as a solvent for organic reactions and extractions.[1] However, its high flammability and potential to form explosive peroxides necessitate strict adherence to safety protocols for its handling and storage.[2][3] These application notes provide a comprehensive guide for the safe use of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃H₈O | [3] |
| CAS Number | 540-67-0 | [3][4] |
| Molecular Weight | 60.1 g/mol | [3] |
| Appearance | Colorless liquid or gas | [1][2][4] |
| Odor | Sweet, ethereal, medicine-like | [1][2] |
| Boiling Point | 10.8 °C (51.4 °F) | [2][3] |
| Melting Point | -113.15 °C | [3] |
| Flash Point | -37 °C (-35 °F) | [2][5] |
| Autoignition Temperature | 190 °C (374 °F) | [2][3] |
| Flammability Limits in Air | 2.0% - 10.1% by volume | [2][3] |
| Vapor Density | 2.07 (Air = 1) | [2][3] |
| Specific Gravity | 0.725 at 0°C | [3] |
| Solubility in Water | Soluble | [2][4] |
| UN Number | 1039 | [2][3][4] |
| NFPA 704 Rating | Health: 1, Flammability: 4, Reactivity: 1 | [2][3] |
Experimental Protocol: Use of this compound as a Solvent for a Grignard Reaction
This protocol details the use of this compound as a solvent for the preparation of a Grignard reagent and its subsequent reaction with an electrophile.
2.1. Materials
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Iodine crystal (as an initiator)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
2.2. Procedure
-
Preparation of Glassware and Reagents:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude atmospheric moisture.
-
Dispense anhydrous this compound from a freshly opened container or a solvent purification system into a dry, sealed flask under an inert atmosphere.
-
-
Initiation of Grignard Reagent Formation:
-
Place magnesium turnings in the round-bottom flask under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.
-
Add a small portion of the halide solution to the magnesium turnings. The disappearance of the iodine color and the appearance of bubbling indicate the initiation of the reaction. Gentle heating may be required to initiate the reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the electrophile in anhydrous this compound in the dropping funnel.
-
Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
-
Workup:
-
After the addition of the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the this compound solvent by rotary evaporation.
-
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the key steps for the safe handling and storage of this compound in a laboratory environment.
Caption: Workflow for the safe handling and storage of this compound.
Safety Precautions
4.1. Personal Protective Equipment (PPE)
-
Always wear safety goggles or a face shield to protect against splashes.
-
A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Use chemical-resistant gloves, such as nitrile or neoprene.[6] Be aware that disposable gloves may have a short breakthrough time.[6]
4.2. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
4.3. Handling
-
This compound is extremely flammable and can be ignited by heat, sparks, or flames.[4] Keep it away from all potential ignition sources.
-
Ground and bond containers when transferring the liquid to prevent static discharge.[8]
-
Avoid inhalation of vapors, which may cause dizziness or drowsiness.[3]
4.4. Storage
-
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[9] A flammable storage cabinet is recommended.[10][11]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4]
-
Ethers like this compound can form explosive peroxides upon exposure to air and light, especially after inhibitors have been removed by distillation.[2][5][6]
-
Date containers upon receipt and upon opening.[6][7] Do not store for prolonged periods after opening. Periodically test for the presence of peroxides.[7] If crystals are observed around the container cap, do not move the container and contact your institution's environmental health and safety department immediately.[7]
4.5. Spill and Emergency Procedures
-
Spill: In case of a small spill, eliminate all ignition sources and absorb the spill with an inert material (e.g., sand or vermiculite).[8] For large spills, evacuate the area and contact emergency personnel.[5][12]
-
Fire: Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish a fire.[4] Do not use a direct stream of water as it may spread the fire.[13]
-
Exposure: If inhaled, move to fresh air.[7] In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
4.6. Waste Disposal
-
Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[8][14]
-
Collect waste in a properly labeled, sealed, and compatible container.[15] Do not dispose of it down the drain.[14]
Conclusion
This compound is a useful solvent in the laboratory, but its hazardous properties demand careful handling and storage. By adhering to the protocols and safety guidelines outlined in these notes, researchers can minimize the risks associated with its use and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for this compound before use.[9]
References
- 1. fiveable.me [fiveable.me]
- 2. This compound | 540-67-0 [amp.chemicalbook.com]
- 3. Cas 540-67-0,this compound | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. airgas.com [airgas.com]
- 10. scribd.com [scribd.com]
- 11. eagle.justrite.com [eagle.justrite.com]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. johndwalsh.com [johndwalsh.com]
- 14. Hazardous Waste Disposal [cool.culturalheritage.org]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of ethyl methyl ether (also known as methoxyethane) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and its accurate detection and quantification are crucial in various fields, including environmental monitoring, industrial hygiene, and as a potential impurity in pharmaceutical manufacturing. This document outlines the necessary instrumentation, sample preparation, analytical conditions, and expected results for the successful analysis of this compound.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture and their subsequent identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound (C₃H₈O, MW: 60.095 g/mol ) is a highly volatile ether that requires a robust and sensitive analytical method for its determination. This application note details a reliable GC-MS method suitable for the analysis of this compound in various matrices.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For liquid samples, a direct injection or headspace analysis is typically employed. For solid matrices, solvent extraction or headspace analysis may be suitable.
a) Direct Liquid Injection:
This method is suitable for liquid samples where this compound is present at a sufficient concentration.
-
Protocol:
-
Ensure the sample is free of particulate matter. If necessary, centrifuge or filter the sample.
-
If the sample concentration is high, dilute with a suitable volatile solvent such as methanol or dichloromethane to bring it within the calibrated range.
-
Transfer an aliquot of the prepared sample into a 2 mL autosampler vial.
-
Cap the vial immediately to prevent the loss of the volatile analyte.
-
The sample is now ready for injection into the GC-MS system.
-
b) Static Headspace Analysis:
This technique is ideal for the analysis of volatile compounds in liquid or solid samples, especially when the matrix is complex or non-volatile.
-
Protocol:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Place the vial in the headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
A heated syringe then automatically injects a specific volume of the headspace gas into the GC-MS.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical requirements.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 29 - 100 m/z |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Quantitative Analysis
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak and several distinct fragment ions. The fragmentation pattern is a result of the molecule breaking apart in a predictable manner upon electron ionization.
Table 2: Characteristic Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 60 | 25.9 | [CH₃OCH₂CH₃]⁺ (Molecular Ion) |
| 45 | 100 | [CH₂OCH₃]⁺ (Base Peak) |
| 31 | 19.9 | [CH₂OH]⁺ |
| 29 | 49.0 | [C₂H₅]⁺ |
Data sourced from MassBank.
The base peak at m/z 45 is the most abundant ion and is typically used for quantification in SIM mode. The molecular ion at m/z 60, although less intense, is crucial for confirming the identity of the compound.
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the characteristic ion (m/z 45) is plotted against the concentration. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Table 3: Illustrative Quantitative Parameters
| Parameter | Typical Value | Notes |
| Retention Time (RT) | ~ 2.5 - 4.0 min | Highly dependent on the specific GC column and oven temperature program. Should be determined experimentally with a standard. |
| Limit of Detection (LOD) | 0.05 - 5 mg/L | These are typical values for similar volatile ethers and will vary based on the sample matrix and instrumentation. Method validation is required for precise values. |
| Limit of Quantification (LOQ) | 2.5 - 12.5 mg/L | These are typical values for similar volatile ethers and will vary based on the sample matrix and instrumentation. Method validation is required for precise values. |
| Linearity (r²) | > 0.99 | A correlation coefficient of >0.99 is generally considered acceptable for a linear calibration curve. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of MS Fragmentation
The following diagram illustrates the primary fragmentation pathway of the this compound molecular ion.
Caption: Fragmentation of this compound in MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and the specified instrumental parameters offer a robust starting point for developing and validating a quantitative assay for this volatile compound. The provided data on the mass spectrum and fragmentation patterns will aid in the confident identification of this compound in various sample matrices. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs.
Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of ¹H and ¹³C NMR spectra of ethyl methyl ether (CH₃OCH₂CH₃). The data presented herein, along with the detailed experimental protocols, will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development for the routine identification and characterization of small molecules containing the ethoxy and methoxy functional groups.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra exhibit characteristic signals corresponding to the three distinct chemical environments of the protons and carbons in the molecule.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ (a) | ~3.3 | Singlet (s) | 3H | N/A |
| -OCH₂CH₃ (b) | ~3.4 | Quartet (q) | 2H | ~7.0 |
| -OCH₂CH₃ (c) | ~1.2 | Triplet (t) | 3H | ~7.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The coupling constant of ~7.0 Hz is a typical value for freely rotating ethyl groups.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ (a) | ~58 |
| -OCH₂CH₃ (b) | ~68 |
| -OCH₂CH₃ (c) | ~15 |
Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Spectral Interpretation
The structure of this compound gives rise to three unique sets of signals in both the ¹H and ¹³C NMR spectra, corresponding to the methyl group of the methoxy moiety, and the methylene and methyl groups of the ethoxy moiety.
¹H NMR Spectrum
In the proton NMR spectrum, the three distinct proton environments result in three signals with an integration ratio of 3:2:3.[1]
-
-OCH₃ (a): The protons of the methyl group attached to the oxygen atom are deshielded by the electronegative oxygen and appear as a singlet at approximately 3.3 ppm. The singlet multiplicity is due to the absence of adjacent protons.
-
-OCH₂CH₃ (b): The methylene protons of the ethyl group are also deshielded by the adjacent oxygen atom, resonating at around 3.4 ppm. This signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[1]
-
-OCH₂CH₃ (c): The methyl protons of the ethyl group are the most shielded, appearing as a triplet at approximately 1.2 ppm. The signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[1]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, confirming the presence of three unique carbon environments.[2]
-
-OCH₃ (a): The carbon of the methoxy group appears at approximately 58 ppm.
-
-OCH₂CH₃ (b): The methylene carbon of the ethoxy group is the most deshielded carbon due to the direct attachment to the highly electronegative oxygen atom, with a chemical shift of around 68 ppm.
-
-OCH₂CH₃ (c): The methyl carbon of the ethoxy group is the most shielded carbon, resonating at about 15 ppm.
Experimental Protocols
The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used deuterated solvent for non-polar to moderately polar organic compounds like this compound.[1]
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Sample Transfer: Transfer the prepared solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample information.
NMR Data Acquisition (Using a Bruker Spectrometer with TopSpin Software)
-
Sample Insertion: Insert the NMR tube into a spinner and adjust the depth using a sample gauge. Place the sample into the magnet.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is crucial for maintaining a stable magnetic field.
-
Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
Experiment: zg (standard one-pulse experiment)
-
Pulse Program: zg30 or zg
-
Number of Scans (ns): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.
-
Experiment: zgpg30 (proton-decoupled experiment)
-
Pulse Program: zgpg30
-
Number of Scans (ns): A higher number of scans (e.g., 128, 256, or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of about 200-240 ppm is standard.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Visualization
The following diagrams illustrate the relationships between the molecular structure of this compound and its NMR spectral features.
Caption: Correlation of molecular structure with NMR assignments.
Caption: Spin-spin coupling in the ethyl group.
Caption: Workflow for NMR analysis.
References
Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy
Abstract
This application note provides a detailed protocol for the analysis of the carbon-oxygen (C-O) stretching vibrations in ethyl methyl ether (methoxyethane) using Fourier Transform Infrared (FTIR) spectroscopy. Ethers are a common functional group in many pharmaceutical compounds, and understanding their characteristic spectral features is crucial for structural elucidation and quality control. This document outlines the theoretical basis for the C-O stretching modes in asymmetric ethers, presents a comprehensive experimental protocol for acquiring high-quality IR spectra of liquid samples, and provides a quantitative analysis of the key vibrational frequencies.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in molecules by measuring the absorption of infrared radiation. The C-O single bond in ethers gives rise to characteristic stretching vibrations in the mid-infrared region of the electromagnetic spectrum. For an asymmetric aliphatic ether such as this compound (CH₃OCH₂CH₃), two distinct C-O stretching vibrations are expected due to the different electronic environments of the methyl and ethyl groups attached to the oxygen atom. These vibrations, the asymmetric and symmetric stretches of the C-O-C moiety, serve as valuable spectroscopic markers for the identification and characterization of ether-containing molecules. The asymmetric C-O-C stretch in saturated ethers typically appears as a strong band in the 1140-1070 cm⁻¹ region.[1] More specifically, the C-O stretching vibration associated with a methoxy group (O-CH₃) is often observed around 1250 cm⁻¹.[1]
Data Presentation
The infrared spectrum of this compound exhibits several absorption bands corresponding to different vibrational modes. The table below summarizes the key stretching frequencies, with a focus on the C-O single bond vibrations.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C-H Stretch (CH₃ & CH₂) | ~2970 - 2930 | Strong |
| Symmetric C-H Stretch (CH₃ & CH₂) | ~2900 - 2850 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1120 | Strong |
| Symmetric C-O-C Stretch | ~1020 | Medium |
| C-C Stretch | ~920 | Weak |
Note: The exact peak positions can vary slightly depending on the sample purity, solvent (if used), and instrument calibration.
Experimental Protocol
This protocol details the procedure for obtaining a high-quality FTIR spectrum of a neat liquid sample of this compound using a standard transmission method with liquid cells.
Materials:
-
This compound (spectroscopic grade or higher)
-
FTIR spectrometer
-
Demountable liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)
-
Pasteur pipette or syringe
-
Lint-free tissues
-
Appropriate solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to obtain a reference spectrum of the empty sample compartment.
-
-
Sample Cell Preparation:
-
Disassemble the liquid transmission cell and clean the infrared-transparent windows thoroughly with a suitable solvent and a lint-free tissue.
-
Handle the windows by their edges to avoid fingerprints on the optical surfaces.
-
Allow the windows to dry completely before reassembly.
-
-
Sample Loading:
-
Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of one of the infrared-transparent windows.
-
Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates. Avoid introducing air bubbles.
-
Secure the windows in the demountable cell holder.
-
-
Spectral Acquisition:
-
Place the loaded sample cell into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum of the sample. Typical acquisition parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the key absorption bands.
-
Label the peaks corresponding to the C-H stretching vibrations and, most importantly, the strong C-O-C asymmetric and symmetric stretching vibrations.
-
-
Cleaning:
-
After analysis, disassemble the liquid cell and clean the windows thoroughly with an appropriate solvent to remove all traces of the sample.
-
Store the clean, dry windows in a desiccator to protect them from moisture.
-
Diagrams
Caption: Experimental Workflow for FTIR Analysis.
Caption: C-O-C Stretching Vibrations.
References
Application Notes and Protocols: Investigating the Anesthetic Properties of Ethyl Methyl Ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ethyl methyl ether is a historical anesthetic and is not used in modern clinical practice due to its high flammability and the availability of superior agents.[1][2] These notes are intended for research and comparative pharmacology purposes only.
Introduction
This compound (methoxyethane) is a simple, volatile ether that belongs to the same chemical class as diethyl ether, one of the first successful general anesthetics.[2] While many modern inhaled anesthetics are halogenated methyl ethyl ethers, the non-halogenated parent compounds serve as important tools for investigating the fundamental mechanisms of anesthesia.[3][4][5] Understanding the properties of simple ethers like this compound provides a baseline for evaluating the structural and functional contributions of halogenation and molecular size to anesthetic potency, pharmacokinetics, and safety.
These application notes provide a summary of the known anesthetic properties and detailed protocols for the preclinical evaluation of volatile anesthetics, using this compound as a model compound.
Pharmacodynamics and Mechanism of Action
The precise mechanism of action for volatile anesthetics is not fully elucidated, but it is widely accepted that they act by modulating the function of specific ion channels in the central nervous system.[5][6]
Primary Hypothesized Mechanism: Like other volatile anesthetics, this compound is believed to exert its primary effects by enhancing the function of inhibitory neurotransmitter receptors while dampening excitatory pathways.[5]
-
Potentiation of GABA-A Receptors: The principal mechanism is thought to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[7] Binding of the anesthetic to a distinct site on the receptor increases its sensitivity to GABA, leading to an enhanced influx of chloride (Cl-) ions. This hyperpolarizes the neuron, making it more difficult to fire an action potential and resulting in generalized CNS depression.[7]
-
Modulation of Other Receptors: Ethers may also potentiate the action of inhibitory glycine receptors and inhibit the function of excitatory N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine receptors.[5][7]
Caption: Proposed mechanism of this compound at the GABA-A receptor.
Anesthetic and Physicochemical Properties
Anesthetic potency is inversely correlated with the Minimum Alveolar Concentration (MAC), which is the concentration of an inhaled anesthetic at 1 atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.[5] A lower MAC value indicates a more potent anesthetic.[8] The properties of this compound are compared here with its successor, diethyl ether, and a modern halogenated ether, isoflurane.
Table 1: Comparative Anesthetic & Physicochemical Properties
| Property | This compound | Diethyl Ether | Isoflurane |
|---|---|---|---|
| MAC (in O₂) | ~1.92% (Rat, estimated) | 3.2% (Human)[8] | 1.17% (Human)[8] |
| Blood:Gas Partition Coeff. | ~12.1 | 12.0 | 1.4 |
| Oil:Gas Partition Coeff. | ~65 | 65 | 98 |
| Boiling Point (°C) | 10.8 °C | 34.6 °C[2] | 48.5 °C |
| Vapor Pressure (20°C) | High | 440 mmHg | 240 mmHg |
| Flammability | Highly Flammable | Highly Flammable[2][9] | Non-flammable |
Note: Data for this compound is sparse and often extrapolated from related compounds. The MAC value is an estimate based on its structural similarity to diethyl ether and its physicochemical properties.
Experimental Protocols
Protocol: Determination of Minimum Alveolar Concentration (MAC) in Rodents
This protocol describes a standardized method for determining the MAC of a volatile anesthetic like this compound in a rat model using the tail-clamp technique.[3][10][11][12]
Objective: To determine the equilibrated end-tidal anesthetic concentration at which 50% of animals do not respond to a noxious stimulus.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia machine with a calibrated vaporizer for volatile liquids
-
Ventilator and endotracheal tubes suitable for rats
-
Gas analyzer for measuring end-tidal anesthetic, O₂, and CO₂ concentrations
-
Heating pad and rectal probe to maintain normothermia (37.0 ± 0.5 °C)
-
Hemostatic forceps (for tail clamp)
-
Pulse oximeter and arterial line (optional, for advanced physiological monitoring)
Procedure:
-
Induction: Place the rat in an induction chamber and administer the test anesthetic (e.g., this compound at 3-4%) in 100% oxygen until loss of righting reflex.
-
Intubation & Instrumentation: Intubate the trachea and secure the tube. Place the animal on the ventilator. Typical settings: tidal volume 8-10 mL/kg, respiratory rate 50-60 breaths/min. Adjust to maintain end-tidal CO₂ between 35-45 mmHg. Insert a rectal probe for temperature monitoring.
-
Initial Equilibration: Set the initial vaporizer concentration to a level expected to be anesthetic (e.g., 2.0%). Allow the system to equilibrate for at least 20-30 minutes. Equilibration is confirmed when the end-tidal anesthetic concentration is stable (within 5% of the inspired concentration).[10]
-
Noxious Stimulus: Apply the hemostatic forceps to the middle third of the tail and clamp to the first ratchet lock for 60 seconds.
-
Assessing Response: A positive response is defined as any gross, purposeful movement of the head, limbs, or body. Chewing, swallowing, or tail flicking are not considered positive responses.
-
Bracketing Method:
-
If the response is positive , increase the anesthetic concentration by a predetermined step (e.g., 0.2%).
-
If the response is negative , decrease the anesthetic concentration by the same step.
-
-
Re-equilibration and Testing: After each change in concentration, allow the animal to re-equilibrate for 20-30 minutes before applying the stimulus again.[10]
-
MAC Determination: Continue the bracketing procedure until the first concentration that prevents movement is identified, preceded by a concentration that permitted movement. The MAC for that animal is calculated as the arithmetic mean of these two adjacent concentrations.[10]
-
Recovery: After the final measurement, discontinue the anesthetic and allow the animal to recover on 100% oxygen while monitoring vital signs.
Caption: Experimental workflow for MAC determination in a rodent model.
Application Notes & Considerations
-
Comparative Potency Studies: this compound can be used as a reference compound in studies developing new polyhalogenated methyl ethyl ether anesthetics.[3] Its simple structure allows for the systematic evaluation of how adding halogen atoms (F, Cl, Br) at different positions affects MAC, solubility, and metabolism.
-
Mechanism of Action Studies: Due to its classic ether structure, it is a suitable tool for in vitro studies on ligand-gated ion channels (GABA-A, glycine) to explore the fundamental binding sites and allosteric modulation mechanisms of ether anesthetics.[7]
-
Safety and Handling:
-
High Flammability: this compound is highly volatile and extremely flammable. All experiments must be conducted in a well-ventilated area, free from any potential ignition sources (e.g., open flames, sparks, static electricity).[9][13]
-
Peroxide Formation: Like diethyl ether, this compound can form explosive peroxides upon exposure to air and light. It should be stored in a cool, dark place in a tightly sealed container and tested for peroxides before use if it has been opened or stored for an extended period.[13]
-
Side Effects: Based on data from diethyl ether, likely side effects include airway irritation, post-anesthetic nausea and vomiting, and stimulation of the sympathetic nervous system, leading to tachycardia and hypertension.[1][9]
-
Conclusion
While obsolete for clinical use, this compound remains a valuable chemical tool for anesthetic research. Its investigation helps elucidate the structure-activity relationships that govern anesthetic potency and provides a non-halogenated baseline for comparison against modern agents. The protocols outlined here provide a standardized framework for its preclinical evaluation, with a critical emphasis on safety due to its high flammability.
References
- 1. Ether | PPTX [slideshare.net]
- 2. Ethyl ether | Solvent, Reagent, Anesthetic | Britannica [britannica.com]
- 3. Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties [pubmed.ncbi.nlm.nih.gov]
- 4. Desflurane - Wikipedia [en.wikipedia.org]
- 5. Anesthetic Gases: Principles | Anesthesiology Core Review: Part One Basic Exam | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 6. medium.com [medium.com]
- 7. The actions of ether, alcohol and alkane general anaesthetics on GABAA and glycine receptors and the effects of TM2 and TM3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 9. Diethyl ether - Wikipedia [en.wikipedia.org]
- 10. Determination of Minimum Alveolar Concentration for Isoflurane and Sevoflurane in a Rodent Model of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the minimum alveolar concentration for halothane, isoflurane and sevoflurane in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aging: effects on minimum alveolar concentration (MAC) for halothane in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
Application Notes and Protocols for the Evaluation of Ethyl Methyl Ether in Refrigerant Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing phase-down of hydrofluorocarbons (HFCs) due to their high Global Warming Potential (GWP) has spurred research into new, environmentally friendly refrigerants. Ethers, such as dimethyl ether (DME), have been investigated as potential low-GWP alternatives. This document focuses on ethyl methyl ether (EME), another ether with potential applications in refrigeration.
It is critical to note that, at present, publicly available research on the performance of this compound specifically as a refrigerant or in refrigerant mixtures is scarce. While its fundamental physical and chemical properties are known, its behavior and efficiency within a vapor-compression refrigeration cycle have not been extensively documented in the literature.
Therefore, these application notes provide a summary of the known physical and safety properties of EME. Furthermore, generalized experimental protocols for evaluating a new refrigerant candidate are presented, based on established methodologies used for similar compounds like dimethyl ether. These protocols are intended to serve as a foundational guide for researchers venturing into the study of EME and its blends for refrigeration applications.
Data Presentation
Table 1: Physical and Safety Properties of this compound (EME)
The following table summarizes the key physical, thermodynamic, and safety properties of this compound, compiled from various chemical and safety databases. These properties are essential for initial modeling and for designing safe experimental procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈O | |
| Molecular Weight | 60.10 g/mol | [1][2] |
| Boiling Point | 7.4 °C to 10.8 °C | [3][1][2] |
| Melting Point | -113 °C to -113.15 °C | [1] |
| Flash Point | -37 °C to -35 °C | [4] |
| Autoignition Temperature | 190 °C | |
| Vapor Density | 2.1 (Air = 1) | [1] |
| Density | 0.7251 g/cm³ at 0 °C | [1][2] |
| Flammability Limits in Air | 2.0% - 10.1% | |
| Solubility | Soluble in water, acetone; miscible with alcohol and ether. | [1][2][4] |
| NFPA 704 Rating | Health: 1, Flammability: 4, Reactivity: 1 |
Table 2: Performance Data of Dimethyl Ether (DME) Refrigerant and Blends (for comparison)
As a closely related ether, dimethyl ether (DME or R-E170) has been more extensively studied. The following table provides a summary of its performance, offering a benchmark for potential future studies on EME.
| Refrigerant/Blend | Comparison Refrigerant | Evaporating Temp. (°C) | Condensing Temp. (°C) | Key Findings |
| DME (R-E170) | R134a | 2.5 | 40 | At 0°C subcool, COP is 4.8% higher, but cooling capacity is 4.5% lower than R134a.[5] |
| DME (R-E170) | R410A, R410B, R32 | -15 to 5 | Not Specified | COP is 7.4% to 10.6% higher than the high-pressure refrigerants, though cooling capacity is 37% to 40% lower.[6][7] |
| DME/R600/R744 Blends | R290 | 15 (secondary fluid) | 35 (secondary fluid) | Most blends and pure DME show higher COP than R290, but with reduced capacity.[8] |
| DME (R-E170) | R134a | Not Specified | Not Specified | An experimental study showed that replacing R134a with 53.3% mass of DME in a freezer resulted in a higher Energy Efficiency Ratio (EER).[9] |
Experimental Protocols
The following are generalized protocols for the evaluation of a new refrigerant candidate like this compound.
Protocol 1: Performance Evaluation in a Vapor-Compression Refrigeration System
Objective: To determine the coefficient of performance (COP), cooling capacity, and other key thermodynamic parameters of EME or its blends and compare them to a baseline refrigerant (e.g., R134a).
Materials and Equipment:
-
A fully instrumented vapor-compression refrigeration test rig.[10][11]
-
Hermetically sealed compressor compatible with the test refrigerant.
-
Air-cooled or water-cooled condenser.
-
Evaporator (e.g., a calorimeter with a variable heat load).[11]
-
Expansion device (e.g., capillary tube or thermostatic expansion valve).
-
High- and low-pressure gauges.
-
Thermocouples or resistance temperature detectors (RTDs) at all key points in the cycle.
-
Flow meter for the refrigerant.
-
Wattmeter to measure compressor power consumption.
-
Data acquisition system.
-
This compound (high purity).
-
Compatible lubricant.
-
Vacuum pump and charging station.
Methodology:
-
System Preparation:
-
Evacuate the refrigeration system using a vacuum pump to remove air and moisture.
-
Charge the system with the specified amount of compatible lubricant.
-
Precisely charge the system with the baseline refrigerant (e.g., R134a).
-
-
Baseline Testing:
-
Set the evaporator heat load and condenser conditions to the desired baseline.
-
Turn on the system and allow it to reach a steady state.
-
Record the following parameters:
-
Evaporator and condenser pressures.
-
Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
Repeat the measurements for a range of operating conditions (e.g., varying evaporator and condenser temperatures).
-
-
Refrigerant Change-out:
-
Safely recover the baseline refrigerant from the system.
-
Evacuate the system again.
-
Charge the system with the exact mass of this compound or the prepared blend.
-
-
EME Performance Testing:
-
Repeat the tests performed in step 2 under the same operating conditions.
-
Carefully monitor the system for any signs of incompatibility or operational issues.
-
-
Data Analysis:
-
Calculate the following for both the baseline and test refrigerants:
-
Refrigerating Effect (Q_e): Enthalpy difference across the evaporator.
-
Compressor Work (W_in): Calculated from power consumption or enthalpy difference across the compressor.
-
Cooling Capacity: Refrigerating effect multiplied by the mass flow rate.
-
Coefficient of Performance (COP): Cooling Capacity / Compressor Work.
-
-
Compare the results in tabular and graphical formats.
-
Protocol 2: Safety and Flammability Assessment
Objective: To evaluate the flammability characteristics and material compatibility of this compound for refrigeration applications.
Materials and Equipment:
-
Apparatus for determining upper and lower flammability limits.
-
Apparatus for measuring autoignition temperature.
-
Pressure vessel for material compatibility testing.
-
Samples of common refrigeration system materials (e.g., copper, aluminum, steel, various elastomers, and polymers).
-
Environmental chamber with temperature and humidity control.
-
Gas detection equipment for EME.
Methodology:
-
Flammability Limits:
-
Experimentally determine the lower and upper flammability limits of EME in air according to a recognized standard (e.g., ASTM E681).
-
-
Autoignition Temperature:
-
Determine the autoignition temperature of EME using a standard method (e.g., ASTM E659).
-
-
Material Compatibility:
-
Place samples of common refrigeration materials in a pressure vessel with a mixture of EME and a compatible lubricant.
-
Seal the vessel and expose it to elevated temperatures representative of system operating conditions for an extended period (e.g., several weeks).
-
After the exposure period, visually inspect the material samples for degradation (e.g., corrosion, swelling, cracking).
-
Conduct mechanical property tests (e.g., tensile strength, hardness) on the exposed samples and compare them to control samples.
-
-
Leakage and Dispersion:
Visualizations
Below are diagrams illustrating the generalized workflows described in the protocols.
Caption: Workflow for Refrigerant Performance Evaluation.
Caption: Workflow for Refrigerant Safety Assessment.
References
- 1. Methoxyethane | C3H8O | CID 10903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. fiveable.me [fiveable.me]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of performance of dimethyl ether and high-pressure refrigerants under varied evaporating temperature | BIO Web of Conferences [bio-conferences.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. coolingpost.com [coolingpost.com]
- 9. semarakilmu.com.my [semarakilmu.com.my]
- 10. sfu.ca [sfu.ca]
- 11. repo.ijiert.org [repo.ijiert.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of Ethyl Methyl Ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of peroxide formation in stored ethyl methyl ether. Peroxide formation in ethers is a critical safety concern that can lead to explosive hazards if not properly managed.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in this compound?
A1: Peroxides are highly reactive and unstable compounds that can form in this compound when it is exposed to oxygen, a process accelerated by light and heat.[1][2] These peroxides can be sensitive to shock, friction, or heat, and their accumulation can lead to violent explosions, especially during processes like distillation or evaporation where they can become concentrated.[2][3]
Q2: How can I tell if my this compound has formed peroxides?
A2: Visual inspection of the container may reveal the presence of crystals, a viscous liquid, or cloudiness, which are all indicators of dangerous levels of peroxide formation.[3] However, peroxides can be present at hazardous levels without any visible signs. Therefore, it is crucial to test for peroxides regularly using methods like peroxide test strips or the potassium iodide test.[3][4]
Q3: How often should I test my this compound for peroxides?
A3: The frequency of testing depends on the storage conditions and usage. As a general guideline, it is recommended to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months) for opened containers.[2][5] Unopened containers should also be tested periodically, especially if they are past their expiration date.
Q4: What are the acceptable limits for peroxides in this compound?
-
< 3 ppm: Generally considered safe for most laboratory uses.
-
3-30 ppm: Use with caution; avoid concentration.
-
> 30 ppm: Unacceptable and potentially hazardous. Do not use and follow appropriate procedures for peroxide removal or disposal.[5]
-
> 80-100 ppm: Considered a serious hazard. Do not handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
Q5: How can I prevent peroxide formation in my stored this compound?
A5: The primary methods for preventing peroxide formation include:
-
Adding Inhibitors: Chemical inhibitors, such as Butylated Hydroxytoluene (BHT), can be added to scavenge the free radicals that lead to peroxide formation.[6][7]
-
Proper Storage: Store this compound in a cool, dark, and dry place, away from heat and light sources.[8]
-
Inert Atmosphere: Storing the ether under an inert gas like nitrogen or argon can displace the oxygen necessary for peroxide formation.[8]
-
Appropriate Containers: Use opaque, airtight containers. For diethyl ether, steel containers are often recommended as iron can inhibit peroxide formation.[8]
-
Labeling: Clearly label containers with the date received and the date opened to track their age.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible crystals or cloudiness in the this compound container. | High concentration of peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. This is a potentially explosive situation. Immediately contact your institution's EHS department for assistance with safe disposal.[3] |
| A positive result from a peroxide test strip or potassium iodide test. | Presence of peroxides. | If the peroxide level is above the acceptable limit for your application, the peroxides must be removed before use. Refer to the experimental protocols for peroxide removal using activated alumina or ferrous sulfate solution.[3][4] |
| The solvent is old, and its history is unknown. | Potential for high and unsafe levels of peroxides. | Treat as a high-risk material. Do not use it until it has been tested for peroxides. If testing is not feasible or if the container appears compromised, contact EHS for disposal. |
| Need to distill or evaporate this compound. | Risk of concentrating peroxides to explosive levels. | Always test for peroxides immediately before distillation or evaporation. The peroxide concentration should be as close to 0 ppm as possible.[3] If peroxides are detected, they must be removed first. |
Data Presentation
Table 1: General Guidelines for Peroxide Formation in Ethers and Recommended Actions
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Low | Generally safe for use. |
| 3 - 30 | Moderate | Use with caution. Avoid concentration steps like distillation. |
| > 30 | High | Unacceptable for use. Remove peroxides before use or dispose of the solvent.[5] |
| > 80 - 100 | Severe | Potentially explosive. Do not handle. Contact EHS immediately for disposal.[5] |
Table 2: Common Inhibitors for Ethers
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 5 - 15 ppm | Free radical scavenger.[2][7] |
| Ethanol | ~1-2% |
Experimental Protocols
Protocol 1: Detection of Peroxides using the Potassium Iodide Test
Materials:
-
Sample of this compound to be tested
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (optional)
-
Test tube with a stopper
Procedure:
-
In a clean test tube, add 1 mL of the freshly prepared 10% potassium iodide solution to 10 mL of the this compound sample.[3]
-
Add a few drops of glacial acetic acid.[3]
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate.
-
Observe the color of the lower aqueous layer.
-
No color change: Peroxides are not present in detectable amounts.
-
Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.[3]
-
Uncertain result: If the color change is faint, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.[2]
-
Protocol 2: Removal of Peroxides using Activated Alumina
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of a chromatography column.
-
Fill the column with activated alumina. The amount of alumina will depend on the volume of ether to be purified and the peroxide concentration. A general guideline is to use approximately 100g of alumina for every 100 mL of solvent.
-
Slowly pass the this compound through the alumina column, collecting the purified ether in a clean collection flask.
-
Test the purified ether for the presence of peroxides using one of the detection methods described above to ensure their complete removal.
-
Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[6]
Protocol 3: Removal of Peroxides using Ferrous Sulfate Solution
Materials:
-
This compound containing peroxides
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
Procedure:
-
Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[6]
-
In a separatory funnel, add the ferrous sulfate solution to the this compound in a ratio of approximately 1:10 (e.g., 100 mL of ferrous sulfate solution for 1 L of ether).
-
Shake the separatory funnel vigorously for several minutes. Release the pressure frequently.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer containing the iron salts.
-
Wash the ether layer with distilled water to remove any residual acid and iron salts.
-
Separate the ether layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Test the purified ether for the presence of peroxides to confirm their removal.
Visualizations
Caption: Mechanism of peroxide formation in this compound.
Caption: Workflow for testing for the presence of peroxides.
Caption: Decision tree for handling stored this compound.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Stabilizing ether with BHT - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 6. louisville.edu [louisville.edu]
- 7. Atom Scientific Ltd | Product | Diethyl Ether Stabilised with BHT 5ppm (Glass Distilled) [atomscientific.com]
- 8. ehs.mit.edu [ehs.mit.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of Ethyl Methyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl methyl ether (EME) from alcohol impurities such as methanol and ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a synthesis of this compound and suspect it's contaminated with unreacted ethanol and/or methanol. What's the first step to purify it?
A1: The initial and most common purification step is to perform a series of water washes using a separatory funnel. Alcohols like methanol and ethanol are highly soluble in water, while this compound has limited water solubility. This difference in solubility allows for the extraction of the alcohol impurities from the ether phase into the aqueous phase.
Q2: How effective is water washing for removing alcohol impurities?
Q3: I'm getting a stable emulsion at the interface between the this compound and water layers during extraction. How can I break it?
A3: Emulsion formation is a common issue when washing ethers. Here are several techniques to break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and force phase separation.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. This can be sufficient to facilitate extraction without forming a persistent emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Gravity can often aid in the separation of the layers.
-
Filtration: For stubborn emulsions, filtering the mixture through a plug of glass wool or Celite can help to break it.
-
Centrifugation: If the volume is small, transferring the emulsion to centrifuge tubes and spinning them can effectively separate the layers.
Q4: After water washing, my this compound is saturated with water. How do I dry it?
A4: After the final water or brine wash, the this compound layer must be dried using an anhydrous inorganic salt. Common drying agents include:
-
Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with a high capacity for water. It is slightly acidic.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity, but it is slower and less efficient than MgSO₄.[4][5] It is a good choice for pre-drying very wet solutions.
-
Molecular Sieves (3Å or 4Å): These are highly efficient for removing water to very low levels.[6][7][8][9] 3Å molecular sieves are particularly effective as their pore size is suitable for adsorbing water molecules while excluding larger solvent and alcohol molecules.[6][7] 4Å sieves can also adsorb ethanol.[10]
Q5: Can I use a drying agent to remove residual alcohol as well as water?
A5: Certain drying agents can also remove small amounts of alcohol. 4Å molecular sieves have been shown to adsorb ethanol and can be used for this purpose.[10] However, for significant alcohol contamination, water washing is the more appropriate first step.
Q6: I've heard about "salting out." Can this help with removing alcohol impurities?
A6: Yes, "salting out" can enhance the removal of alcohols. By dissolving a salt (like sodium chloride) in the aqueous wash, you increase the polarity of the water phase. This decreases the solubility of the less polar alcohol in the aqueous layer, driving it further into the water phase and away from the ether. This technique is particularly useful if you are experiencing poor extraction efficiency with water alone.
Q7: Does this compound form azeotropes with methanol or ethanol, and how would that affect purification?
Q8: How can I verify the purity of my this compound after purification?
A8: The purity of your this compound should be assessed using analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities like residual alcohols and other organic contaminants.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the purified ether, ensuring it is sufficiently dry for subsequent applications.
Data Presentation
Table 1: Properties of Solvents and Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | 60.10 | 7.4 | ~0.725 | Soluble |
| Methanol | 32.04 | 64.7 | 0.792 | Miscible |
| Ethanol | 46.07 | 78.37 | 0.789 | Miscible |
Table 2: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency | Chemical Nature | Notes |
| Anhydrous MgSO₄ | High | Fast | High | Acidic | Can be difficult to filter due to fine powder form. |
| Anhydrous Na₂SO₄ | Very High | Slow | Low | Neutral | Good for pre-drying very wet solutions.[4][5] |
| Anhydrous CaCl₂ | High | Fast | High | Neutral | Can form adducts with alcohols and amines. |
| Molecular Sieves (3Å) | Moderate | Moderate | Very High | Neutral | Excellent for achieving very low water content.[6][7][8][9] |
| Molecular Sieves (4Å) | Moderate | Moderate | Very High | Neutral | Can also adsorb ethanol.[10] |
Experimental Protocols
Protocol 1: Purification of this compound by Water and Brine Wash
Objective: To remove water-soluble impurities, primarily methanol and ethanol, from a crude this compound sample.
Materials:
-
Crude this compound
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Erlenmeyer flasks
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The lower aqueous layer will contain the dissolved alcohol impurities.
-
Drain the lower aqueous layer into a flask.
-
Repeat the water wash (steps 2-5) two more times with fresh deionized water.
-
For the final wash, use an equal volume of brine. This helps to remove dissolved water from the ether layer.[3]
-
Drain the lower brine layer.
-
Transfer the top this compound layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ether. Swirl the flask gently. Add more drying agent until it no longer clumps together, indicating that the ether is dry.
-
Decant or filter the dried this compound into a clean, dry storage vessel.
Protocol 2: Quantitative Analysis of Alcohol Impurities by GC-MS
Objective: To determine the concentration of methanol and ethanol impurities in the purified this compound.
Materials:
-
Purified this compound sample
-
Methanol standard
-
Ethanol standard
-
High-purity solvent for dilution (e.g., hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Volumetric flasks and micropipettes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by accurately diluting known amounts of methanol and ethanol in the high-purity solvent. The concentration range of the standards should bracket the expected impurity levels in the sample.
-
Sample Preparation: Accurately dilute a known volume or weight of the purified this compound sample in the high-purity solvent.
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., a WAX-type column) is recommended for good separation of the alcohols.[11][12]
-
Injection: Inject a small, precise volume of each standard and the prepared sample into the GC. A split injection is often used to handle the high concentration of the ether matrix.
-
Oven Program: Start at a low initial temperature (e.g., 40°C) to ensure good separation of the volatile alcohols from the solvent front, then ramp the temperature to elute the this compound and any other less volatile components.
-
MS Detection: Operate the mass spectrometer in scan mode to identify the peaks based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity, targeting characteristic ions for methanol (e.g., m/z 31) and ethanol (e.g., m/z 31, 45).[11]
-
-
Data Analysis:
-
Identify the methanol and ethanol peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the standards.
-
Construct a calibration curve for each alcohol by plotting the peak area versus concentration for the standards.
-
Determine the concentration of methanol and ethanol in the diluted sample from the calibration curve and then calculate the concentration in the original purified this compound sample.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound from alcohol impurities.
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
- 1. The distribution coefficient of ethanol (E) between water (W) and ester.. [askfilo.com]
- 2. Solved TABLE 1 Ether/ water partition coefficients | Chegg.com [chegg.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 7. adsorbentechs.com [adsorbentechs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - What molecular sieve sizes do I need for methanol, ethanol and diethyl ether? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
Methods for drying ethyl methyl ether for anhydrous reactions
Technical Support Center: Anhydrous Ethyl Methyl Ether
This guide provides detailed methods, troubleshooting advice, and safety protocols for drying this compound (EME) for use in anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions? A: Many organometallic reagents, such as Grignard reagents and organolithium compounds, are highly reactive towards protic compounds like water. The presence of water will quench these reagents, reducing the yield or completely inhibiting the desired reaction. Anhydrous conditions are essential for the success of these sensitive chemical transformations.
Q2: What are the primary impurities in this compound that I need to remove? A: The most common impurities are water and peroxides.[1] Water interferes with anhydrous reactions, while peroxides can be explosive, especially when concentrated.[1] Aldehydes may also be present.[1]
Q3: What are peroxides and why are they dangerous? A: Ethers like this compound can react with atmospheric oxygen in a process called autoxidation to form unstable hydroperoxides and peroxides.[2] These compounds can detonate violently when heated, concentrated, or subjected to friction or shock.[3] It is crucial to test for and remove peroxides before any distillation step, as this concentrates the less volatile peroxides in the distillation flask.[3] Never distill an ether to dryness.[4]
Q4: How can I test for the presence of peroxides? A: Before using, and especially before distilling, always test for peroxides.
-
Visual Inspection: First, check the container for any signs of peroxide formation, such as crystalline solids around the cap or wispy structures within the liquid.[5] If crystals are present, do not move the container and contact your institution's environmental health and safety office immediately.[5][6]
-
Commercial Test Strips: Commercially available test strips provide a semi-quantitative measurement of peroxide concentration (e.g., in parts per million, ppm).[6][7] This is a common and reliable method.
-
Potassium Iodide (KI) Test: Add 0.5-1.0 mL of the ether to an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium or potassium iodide.[3] A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[3][8]
Q5: What are the most common methods for drying this compound? A: Common methods range from simple static drying with a desiccant to distillation from highly reactive agents.
-
Pre-drying/General Use: Using desiccants like activated molecular sieves (3Å or 4Å), activated alumina, or potassium hydroxide (KOH).[9][10][11]
-
Strictly Anhydrous Conditions: Distillation from sodium metal in the presence of benzophenone as a dryness indicator is a widely used method for achieving very low water content.[12][13][14]
Troubleshooting Guide
Q1: I've added sodium and benzophenone to my ether, but it's not turning blue. What's wrong? A: The characteristic deep blue or purple color of the benzophenone ketyl radical anion only appears when the solvent is free of water and oxygen.[13][15] If the solution is yellow, orange, or colorless after refluxing, it indicates that the drying agent is still reacting with residual water.
-
Solution: Your ether may be too wet for this method directly. Pre-dry the ether with a less reactive desiccant like potassium hydroxide (KOH) or molecular sieves before attempting the distillation.[10][13] You may also need to add more sodium if the initial amount has been consumed.
Q2: My reaction failed even though I used freshly distilled, "anhydrous" ether. What could be the issue? A: Contamination can occur after the drying process.
-
Atmospheric Moisture: Ensure your reaction glassware was properly dried (e.g., flame-dried or oven-dried) and the reaction was maintained under an inert atmosphere (like nitrogen or argon). Anhydrous ether is hygroscopic and will readily absorb moisture from the air.
-
Storage: If you did not use the ether immediately, it may have absorbed moisture during storage. Store anhydrous ether over activated 3Å molecular sieves and under an inert atmosphere.[9][16]
Q3: Can I use desiccants like calcium chloride or sodium sulfate? A: While common, desiccants like calcium sulfate and sodium sulfate are surprisingly ineffective for achieving the very low water levels required for most anhydrous reactions, especially when drying grossly wet ether.[17] They are better suited for workups than for preparing anhydrous solvents.
Q4: How do I safely dispose of the residue from a sodium/benzophenone still? A: The distillation flask will contain reactive sodium metal. Never add water directly to the residue. After the flask has cooled to room temperature, cautiously and slowly add a less reactive alcohol like isopropanol or tert-butanol to quench the remaining sodium.[13] Once the reaction subsides, you can slowly add ethanol, followed by methanol, and finally, very cautiously, water to ensure all sodium has been neutralized.[4][13]
Data Presentation: Desiccant Efficiency
The following table summarizes the efficiency of various desiccants in drying tetrahydrofuran (THF), a common ethereal solvent with properties similar to this compound. The data provides a strong comparative basis for selecting a drying method.
| Desiccant | Conditions / Loading | Residual Water Content (ppm) | Citation |
| None ("Wet" Solvent) | As received from supplier | ~43 ppm | [9] |
| 3Å Molecular Sieves | 20% m/v, standing for 48h | < 4 ppm | [9][15] |
| Neutral Alumina | Passed through a column | < 3 ppm | [9][16] |
| Potassium Hydroxide (KOH) | Powdered, standing for 24h | ~10 ppm | [9] |
| Sodium/Benzophenone | Distilled from ketyl | < 10 ppm | [18] |
Table based on data for Tetrahydrofuran (THF) as a representative ethereal solvent.
Experimental Protocols
Protocol 1: Peroxide Testing with Potassium Iodide
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Work in a chemical fume hood.
-
In a clean, dry test tube, mix 1 mL of glacial acetic acid with approximately 100 mg of potassium iodide (KI).
-
Add 1 mL of the this compound to be tested to the solution.
-
Gently shake the mixture.
-
Observe the color. A pale yellow to brown color indicates the presence of peroxides.[3] If the color is brown, the concentration is dangerously high. Do not proceed with heating or distillation.
Protocol 2: Drying this compound with Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a muffle furnace at 300°C for at least 3 hours or in a vacuum oven.[9] Allow them to cool to room temperature in a desiccator.
-
To a bottle of this compound, add the activated molecular sieves at a loading of 10-20% mass/volume (e.g., 100-200 g of sieves per 1 L of ether).[15]
-
Seal the container and allow it to stand for at least 48 hours.[9] For best results, store for 3 days.[15]
-
The dried ether can be carefully decanted or drawn via a syringe for use in reactions.
Protocol 3: Distillation from Sodium/Benzophenone
Safety Warning: This procedure involves highly flammable and reactive materials. It must be performed in a chemical fume hood under an inert atmosphere by trained personnel.
-
Pre-drying: Ensure the this compound has been pre-dried with a desiccant like KOH or molecular sieves to remove bulk water.[10][13]
-
Apparatus Setup: Assemble a distillation apparatus with a two-necked flask, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried. The system should be equipped for operation under an inert atmosphere (e.g., a nitrogen inlet).
-
Add Reagents: To the distillation flask, add the pre-dried this compound. Add small pieces of sodium metal (cut into thin slices to increase surface area) and a small amount of benzophenone (approx. 1 mg/mL).[4][14]
-
Reflux: Begin heating the mixture to a gentle reflux.[12] The solution may initially be colorless or yellow.
-
Monitor for Dryness: Continue to reflux the mixture. As the water is consumed by the sodium, the benzophenone will react with the sodium to form the benzophenone ketyl radical anion, turning the solution a deep blue or purple color.[13][15] This color is the indicator of anhydrous conditions.
-
Distillation: Once the blue/purple color persists for several hours of reflux, the ether is dry. Distill the required amount of solvent into the receiving flask. Crucially, do not distill to dryness , as this can concentrate explosive peroxides.[4]
-
Storage & Shutdown: The freshly distilled anhydrous ether should be used immediately or stored over activated molecular sieves under an inert atmosphere. Allow the distillation apparatus to cool completely before safely quenching the reactive residue as described in the troubleshooting guide.
Visualizations
Caption: Decision workflow for selecting an appropriate method for drying this compound based on peroxide content and required level of dryness.
Caption: Step-by-step experimental workflow for the preparation of anhydrous this compound via distillation from sodium and benzophenone.
References
- 1. scribd.com [scribd.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. youtube.com [youtube.com]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. rubingroup.org [rubingroup.org]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yields in ethyl methyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and dependable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For this compound, this typically involves reacting sodium ethoxide with a methyl halide (like methyl iodide) or sodium methoxide with an ethyl halide (like ethyl iodide).[1][2]
Q2: What are the primary side reactions that can lead to low yields of this compound?
A2: The main competing side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[3] This is particularly problematic when using secondary or tertiary alkyl halides. For the synthesis of this compound, which uses primary alkyl halides, elimination is less of a concern but can be favored at higher temperatures.
Q3: What is a typical yield for the laboratory synthesis of this compound via the Williamson synthesis?
A3: In a laboratory setting, yields for the Williamson ether synthesis can range from 50% to 95%.[4] The actual yield is highly dependent on the optimization of reaction conditions such as temperature, choice of solvent, and the purity of reactants.
Q4: Which combination of reactants is preferred for synthesizing this compound: sodium ethoxide with a methyl halide or sodium methoxide with an ethyl halide?
A4: Both routes are viable as they involve primary alkyl halides. However, using a methyl halide is often slightly preferred because it is the least sterically hindered alkyl halide, further minimizing the possibility of the competing E2 elimination reaction.[3]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the this compound product.
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can be frustrating. The following guide, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments.
Issue 1: The reaction is not proceeding, or the conversion to this compound is very low.
-
Question: Did you ensure anhydrous (dry) conditions?
-
Answer: The alkoxide reactants (sodium ethoxide or sodium methoxide) are highly reactive with water. The presence of moisture will consume the alkoxide, reducing the concentration of the nucleophile and thus lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Question: Is your base strong enough to fully deprotonate the alcohol to form the alkoxide?
-
Answer: If you are preparing the alkoxide in situ from an alcohol (e.g., ethanol or methanol), a strong base like sodium hydride (NaH) is more effective than sodium hydroxide (NaOH) for complete deprotonation. Incomplete deprotonation results in a lower concentration of the required alkoxide nucleophile.[5]
-
-
Question: Are you using an appropriate solvent?
-
Answer: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[4] They effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more available to participate in the SN2 reaction. Protic solvents, such as ethanol or water, can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity.
-
Issue 2: A significant amount of an alkene byproduct is being formed.
-
Question: Is your reaction temperature too high?
-
Answer: Elimination reactions (E2) have a higher activation energy than substitution reactions (SN2). Therefore, higher reaction temperatures tend to favor the formation of alkene byproducts. It is crucial to maintain the optimal reaction temperature to maximize the ether yield. For a similar ether synthesis, an optimal temperature was found to be 80°C.[6]
-
-
Question: Is your alkyl halide sterically hindered?
-
Answer: While the synthesis of this compound uses primary alkyl halides, any steric hindrance on the alkyl halide can promote the E2 elimination pathway. Ensure you are using a simple, unhindered methyl or ethyl halide.
-
Issue 3: The reaction seems to have stalled before completion.
-
Question: Was the reaction time sufficient?
-
Question: Is there an issue with the quality of your reagents?
-
Answer: The purity of your alcohol, alkyl halide, and base is critical. Impurities can interfere with the reaction. Use freshly opened or properly stored anhydrous solvents and high-purity reactants.
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Temperature on Ether Yield
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Bromoethane:Sodium) | Approximate Yield (%) |
| 60 | 3.5 | 1.4:1 | Lower |
| 80 | 3.5 | 1.4:1 | ~97% |
| 100 | 3.5 | 1.4:1 | Decreased |
Data adapted from a study on ethylene glycol methyl ethyl ether synthesis.[6] At lower temperatures, the reaction rate is slow, while at higher temperatures, side reactions may become more prevalent, leading to a decreased yield.
Table 2: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | General Effect on Yield |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High |
| Acetonitrile | Polar Aprotic | 38 | 82 | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate to High |
| Ethanol | Protic | 24.5 | 78 | Lower |
This table provides a qualitative comparison of commonly used solvents. Polar aprotic solvents are known to accelerate SN2 reactions, generally leading to higher yields in a shorter amount of time.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from sodium ethoxide and methyl iodide.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Methyl iodide
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to an excess of anhydrous ethanol under a nitrogen atmosphere.
-
The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
-
Ether Synthesis:
-
Cool the sodium ethoxide solution to room temperature.
-
Slowly add a stoichiometric amount of methyl iodide to the solution from the dropping funnel with constant stirring.
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours.
-
-
Workup and Purification:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully add water to quench any unreacted sodium.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the this compound.
-
Separate the organic layer and wash it sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by fractional distillation, collecting the fraction that boils at the known boiling point of this compound (10.8 °C). Due to its low boiling point, ensure the receiving flask is well-cooled.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the this compound synthesis process.
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yields.
References
Managing the high volatility and flammability of ethyl methyl ether
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and management of ethyl methyl ether, a highly volatile and flammable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is extremely flammable and poses a significant fire and explosion risk.[1][2] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3] The compound is also prone to forming explosive peroxides upon exposure to air and light, especially during storage.[1]
Q2: How should this compound be stored to minimize risks?
A2: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[4] It should be kept in tightly sealed containers, preferably in a flammable storage cabinet.[5] Protect containers from physical damage and ensure they are properly labeled with the date of receipt and opening.
Q3: What are the signs of peroxide formation in this compound?
A3: Visual inspection can reveal the presence of peroxides. Look for the formation of crystals, particularly around the cap of the container, or a cloudy appearance of the liquid.[6][7] The presence of a viscous liquid or a solid precipitate are also indicators of dangerous peroxide levels.
Q4: How often should I test for peroxides in my this compound?
A4: It is recommended to test for peroxides before each use, especially if the container has been opened for an extended period.[6] Unopened containers should be disposed of before the manufacturer's expiration date. Opened containers of peroxide-forming chemicals like this compound should ideally be discarded within 3 to 12 months, depending on their classification.[6][7]
Q5: What should I do if I find a container of this compound with suspected peroxide formation?
A5: If you observe crystals or other signs of peroxide formation, do not attempt to open or move the container.[6] The peroxides can be shock-sensitive and may explode. Secure the area to prevent accidental disturbance and contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible crystals or precipitate in the container. | Peroxide formation. | Do not move or open the container. Secure the area and contact your EHS office for emergency disposal.[6] |
| A positive test for peroxides (above 100 ppm). | Exposure to air and light. | Do not use the solvent. Follow the protocol for peroxide removal or dispose of the chemical as hazardous waste.[5] |
| Container cap is stuck or rusted. | Age and potential peroxide formation. | Do not force the cap open. This can cause friction and lead to an explosion. Treat as a potential peroxide hazard and contact EHS.[8] |
| A strong, unusual odor is detected. | A possible leak or spill. | Evacuate the immediate area and assess the situation. If the spill is large or you are not trained to handle it, activate your facility's emergency response plan. |
| The liquid level in the container has significantly decreased. | Evaporation due to a loose cap or improper storage. | This increases the concentration of any peroxides that may have formed. Test for peroxides immediately before use. Ensure containers are always tightly sealed. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molecular Weight | 60.10 g/mol [9] |
| Boiling Point | 10.8 °C (51.4 °F)[9] |
| Melting Point | -139 °C (-218.2 °F)[3] |
| Flash Point | -37 °C (-35 °F)[3] |
| Autoignition Temperature | 190 °C (374 °F)[3] |
| Flammability Limits in Air | 2.0% - 10.1% by volume[2] |
| Vapor Density | 2.07 (Air = 1)[3] |
| Specific Gravity | 0.725 at 0 °C (32 °F)[9] |
Experimental Protocols
Protocol 1: Visual Inspection for Peroxides
Objective: To visually assess a container of this compound for signs of peroxide formation before handling.
Methodology:
-
Without moving the container excessively, carefully observe the liquid against a light source.
-
Look for the presence of suspended, wisp-like structures, cloudiness, or a viscous layer.[7]
-
Carefully inspect the area around the cap and the threads of the container for any crystalline deposits.[6][7]
-
If any of these signs are present, do not proceed with handling the container and contact your EHS department immediately.
Protocol 2: Peroxide Testing with Test Strips (Semi-Quantitative)
Objective: To determine the approximate concentration of peroxides in this compound using commercially available test strips.
Methodology:
-
In a well-ventilated fume hood, carefully open the container of this compound.
-
Using forceps, dip the test end of a peroxide test strip into the solvent for the duration specified by the manufacturer.
-
Remove the strip and allow the solvent to evaporate.
-
If required by the manufacturer, moisten the test pad with a drop of distilled water.
-
Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
If the peroxide concentration is above 100 ppm, the solvent should be treated to remove peroxides or disposed of as hazardous waste.
Protocol 3: Peroxide Removal Using Activated Alumina
Objective: To remove peroxides from this compound to a safe level for experimental use.
Methodology:
-
Set up a chromatography column in a fume hood.
-
Pack the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent.
-
Carefully pour the peroxide-containing this compound through the column, collecting the purified solvent in a clean, dry flask.
-
Test the collected solvent for peroxides using a test strip to ensure the removal was successful.
-
Important: The alumina used for peroxide removal is now contaminated with peroxides and should be treated as hazardous waste. Flush the alumina with a dilute solution of ferrous sulfate or potassium iodide to neutralize the peroxides before disposal.
Protocol 4: Emergency Response to a Small Spill
Objective: To safely manage a small spill of this compound (less than 100 mL) in a laboratory setting.
Methodology:
-
Alert personnel in the immediate area of the spill.
-
If not already done, extinguish all nearby sources of ignition.
-
Ensure adequate ventilation by working in a fume hood or opening a window if it is safe to do so.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for short-term use).
-
Contain the spill using a spill kit with absorbent materials, working from the outside of the spill inwards.
-
Once the liquid is absorbed, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Visualizations
Caption: Experimental workflow for the safe handling of this compound.
Caption: Decision tree for managing potential peroxide formation in this compound.
References
- 1. Cas 540-67-0,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. airgas.com [airgas.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. This compound [drugfuture.com]
Technical Support Center: Ethyl Methyl Ether Decontamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for handling ethyl methyl ether spills. The information is presented in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and gas.[1][2] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3][4] One of the most significant long-term risks is the formation of explosive peroxides when it is exposed to air and light.[2][5] It can also cause eye, nose, and throat irritation, and high exposure may lead to dizziness, headache, and even loss of consciousness.[4]
Q2: What personal protective equipment (PPE) should be worn when cleaning up an this compound spill?
A2: When cleaning up an this compound spill, it is crucial to wear appropriate personal protective equipment. This includes splash-resistant safety goggles with a face shield, chemical-resistant clothing, and gloves.[6] For larger spills or in areas with inadequate ventilation, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[6][7]
Q3: What type of fire extinguisher should be used for an this compound fire?
A3: For a small fire involving this compound, a dry chemical or carbon dioxide (CO2) extinguisher is recommended.[5] For larger fires, a water spray or fog can be used.[5] It is critical not to extinguish a leaking gas fire unless the leak can be stopped safely.[1][6]
Q4: How should I store this compound to prevent hazards?
A4: this compound should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][6][8] It should be kept in tightly sealed containers to prevent the formation of peroxides and separated from incompatible substances such as strong oxidizing agents.[5][6][8] Electrical equipment in the storage area must be non-sparking or explosion-proof.[6]
Q5: What are the immediate first aid procedures in case of exposure to this compound?
A5: In case of exposure, the following first aid measures should be taken:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin: Promptly wash the affected area with water.[7] Remove contaminated clothing and wash the skin with soap and water.[10][11]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[9]
Troubleshooting Guides
Problem: I've spilled a small amount (<100 mL) of this compound in a well-ventilated fume hood.
Solution:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Confirm that the fume hood is operating correctly.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates and non-explosion-proof equipment.[12]
-
Contain and Absorb: Use a spill kit or absorbent material, such as sand or other non-combustible material, to contain and absorb the spill.[6][13]
-
Collect Waste: Carefully collect the absorbed material into a suitable, sealable container.[6][13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: Label the waste container and dispose of it as hazardous waste according to your institution's guidelines.[6][12]
Problem: A larger spill (>100 mL) of this compound has occurred outside of a fume hood.
Solution:
-
ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).[11][12]
-
ISOLATE: Close doors to the affected area to confine the vapors.[10]
-
ASSIST: If safe to do so, assist anyone who may have been contaminated, guiding them to an emergency shower or eyewash station.[10][11]
-
DO NOT RE-ENTER: Do not re-enter the spill area. Wait for trained emergency responders to handle the cleanup.[10]
Problem: I suspect my container of this compound may have formed peroxides.
Solution:
-
DO NOT MOVE THE CONTAINER. Peroxide crystals can be sensitive to shock and friction and may detonate.[13]
-
Visually Inspect: Look for the presence of crystals, a viscous liquid, or a cloudy appearance.
-
Isolate the Area: Cordon off the area where the container is located and prevent access.
-
Contact Emergency Personnel: Immediately contact your institution's Environmental Health & Safety or hazardous materials team for evaluation and disposal. Do not attempt to open or dispose of the container yourself.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 60.10 g/mol [3][14] |
| Boiling Point | 7.4 °C to 10.8 °C[1][3][14] |
| Melting Point | -113 °C[1][3] |
| Flash Point | -35 °F to -37 °C[1][5] |
| Vapor Density | 2.1 (Air = 1)[1][3] |
| Flammable Range in Air | 2% - 10.1%[1] |
| NFPA 704 Designation | Health: 1, Flammability: 4, Reactivity: 1[1] |
Experimental Protocol: Decontamination of a Small this compound Spill
This protocol details the steps for decontaminating a small spill (<100 mL) of this compound within a certified chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE):
-
Splash-resistant safety goggles and face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Flame-resistant lab coat
-
-
Spill containment and cleanup materials:
-
Non-combustible absorbent material (e.g., sand, vermiculite)
-
Two pairs of forceps or non-sparking tongs
-
Sealable, labeled hazardous waste container
-
-
Decontamination solutions:
-
Isopropanol
-
Laboratory-grade soap and water
-
Paper towels
-
Procedure:
-
Immediate Response: 1.1. Alert all personnel in the immediate vicinity of the spill. 1.2. Ensure the fume hood sash is at the appropriate working height to maintain proper airflow. 1.3. Eliminate all potential ignition sources within the fume hood and surrounding area.
-
Containment and Absorption: 2.1. Carefully apply a non-combustible absorbent material around the perimeter of the spill to contain it, then cover the entire spill. 2.2. Allow the absorbent material to fully soak up the this compound.
-
Waste Collection: 3.1. Using non-sparking tongs or forceps, carefully transfer the saturated absorbent material into the designated hazardous waste container. 3.2. Seal the container tightly.
-
Surface Decontamination: 4.1. Dampen paper towels with isopropanol and wipe down the spill surface to remove any remaining residue. Place the used paper towels in the hazardous waste container. 4.2. Subsequently, wash the spill surface with a solution of laboratory-grade soap and water. 4.3. Rinse the surface with clean water and dry with fresh paper towels. Place all used paper towels in the hazardous waste container.
-
Final Steps: 5.1. Double-check the spill area for any remaining contamination. 5.2. Remove and dispose of contaminated PPE in the hazardous waste container. 5.3. Wash hands thoroughly with soap and water. 5.4. Arrange for the pickup and disposal of the hazardous waste container according to institutional protocols.
Visualizations
Caption: Logical workflow for responding to an this compound spill.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Methoxyethane | C3H8O | CID 10903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl ether [cdc.gov]
- 8. itwreagents.com [itwreagents.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 12. bu.edu [bu.edu]
- 13. resources.finalsite.net [resources.finalsite.net]
- 14. This compound [drugfuture.com]
Technical Support Center: Stability of Ethyl Methyl Ether
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals regarding the stability of ethyl methyl ether in acidic and basic experimental conditions.
Troubleshooting Guide: this compound Stability
Unexpected reactivity or degradation of this compound can compromise experimental results. The table below outlines common issues, their probable causes, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of Sample/Solvent in Acidic Conditions | Ether cleavage is occurring due to the presence of a strong acid, particularly HBr or HI. | If this compound is a solvent, consider a more robust alternative like an alkane or a chlorinated solvent.If the ether moiety is part of your molecule of interest, milder acidic conditions or the use of protecting groups for other functional groups may be necessary.Lowering the reaction temperature can help reduce the rate of cleavage. |
| Inconsistent Results or Unexpected Side Products | Formation of explosive peroxides due to prolonged exposure to air and light. | Always test for the presence of peroxides before use, especially with older containers.If peroxides are present, purify the ether according to established laboratory safety protocols.Store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat. |
| Reaction Failure with Strong Bases (e.g., Organolithiums) | Cleavage of the ether by the strongly basic/nucleophilic reagent. | Ethers can be cleaved by very strong bases like organolithium compounds.[1][2]Conduct the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of ether cleavage.[2] |
| No Reaction Observed in Aqueous Base | Ethers are generally inert to most basic and nucleophilic conditions. | This is expected behavior. This compound is a suitable solvent for many reactions involving bases.[3][4] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic media?
A: Ethers are generally susceptible to cleavage by strong acids.[3][4][5][6] The reaction proceeds by protonation of the ether oxygen, which creates a good leaving group (an alcohol).[6][7] A nucleophile then attacks one of the adjacent carbon atoms. For this compound, which has primary and methyl substituents, this occurs via an SN2 mechanism.[3][4][5][7]
Q2: Which acids will cleave this compound?
A: Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are very effective at cleaving ethers.[3][4][5] Hydrochloric acid (HCl) is generally not reactive enough to cleave most ethers under standard conditions.[3][4][5]
Q3: What are the products of cleaving this compound with a strong acid like HI?
A: The cleavage follows an SN2 pathway where the iodide nucleophile attacks the less sterically hindered carbon atom.[5][7] In this compound, the attack occurs on the methyl group, yielding methyl iodide and ethanol . If an excess of HI is used, the ethanol produced can further react to form ethyl iodide.[6]
Q4: Is this compound stable in basic media?
A: Yes, this compound is highly stable and unreactive in the presence of most bases, including dilute and concentrated alkali hydroxides, as well as common organic bases.[3][4] This stability makes it a useful solvent for reactions involving basic reagents.
Q5: Are there any bases that can cleave this compound?
A: While resistant to common bases, ethers can be cleaved by very strong bases, such as organolithium reagents (e.g., n-butyllithium).[1][2] This reaction typically requires forcing conditions and involves the deprotonation of a carbon alpha to the oxygen atom.[1][2] For this reason, when using ethers as solvents for organometallic reactions, it is crucial to maintain low temperatures.[2]
Quantitative Stability Data
While extensive kinetic data for various conditions is sparse, theoretical calculations provide insight into the reaction energetics.
| Parameter | Condition | Value | Reference |
| Energy Barrier of Rate-Determining Step | Acid-Catalyzed Hydrolysis | ~19.6 kcal/mol | [8] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Acidic Media
Objective: To quantify the rate of cleavage of this compound in the presence of a strong acid using gas chromatography (GC).
Materials:
-
This compound (reagent grade, peroxide-free)
-
Hydroiodic Acid (HI), 57% in water
-
Acetic Acid (glacial)
-
Dodecane (as an internal standard)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Reaction vial with a septum cap, placed in a temperature-controlled heating block
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Preparation: In a 10 mL volumetric flask, prepare a stock solution of this compound (~1 M) and dodecane (~0.1 M) in glacial acetic acid.
-
Reaction Setup: Transfer 2 mL of the stock solution to a reaction vial equipped with a magnetic stir bar. Place the vial in a heating block set to the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
Initiation: Using a syringe, carefully add a stoichiometric equivalent of hydroiodic acid to the vial to initiate the cleavage reaction. Start a timer immediately.
-
Sampling (T=0): Immediately after adding the acid, withdraw a 100 µL aliquot and quench it in a separate vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM. Vortex thoroughly. This is the T=0 time point.
-
Time Points: Withdraw additional 100 µL aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes), quenching each sample in the same manner.
-
Sample Preparation for Analysis: For each quenched time point, separate the organic (DCM) layer. Dry it over anhydrous magnesium sulfate.
-
GC Analysis: Analyze each organic sample by GC. The disappearance of the this compound peak relative to the internal standard peak over time will indicate the rate of degradation. The appearance of product peaks (methyl iodide, ethanol) can also be monitored.
Protocol 2: Assessing the Stability of this compound in Basic Media
Objective: To confirm the stability of this compound in the presence of a strong aqueous base.
Materials:
-
This compound (reagent grade, peroxide-free)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Dodecane (as an internal standard)
-
Dichloromethane (DCM)
-
Gas Chromatograph (GC-FID or GC-MS)
Procedure:
-
Preparation: Prepare a stock solution of this compound (~1 M) and dodecane (~0.1 M) in DCM.
-
Reaction Setup: In a vial, combine 1 mL of the stock solution with 1 mL of 50% aqueous NaOH.
-
Incubation: Seal the vial and stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Analysis (T=0 and T=24h): Analyze an aliquot of the initial stock solution (T=0) by GC. After 24 hours, take an aliquot from the organic layer of the reaction mixture (T=24h) and analyze it by GC.
-
Evaluation: Compare the chromatograms from T=0 and T=24h. The ratio of the this compound peak area to the internal standard peak area should remain unchanged, confirming its stability under these basic conditions.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Mechanism of acid-catalyzed cleavage of this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions with Ethyl Methyl Ether (EME) as a Solvent
Welcome to the technical support center for utilizing ethyl methyl ether (EME) as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common issues encountered during experimentation.
Properties of this compound
This compound (also known as methoxyethane) is a colorless, highly volatile, and flammable liquid. Its low boiling point and relative inertness make it a suitable solvent for specific applications where easy removal of the solvent is desired.[1]
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molar Mass | 60.10 g/mol |
| Boiling Point | 7-11 °C (45-52 °F)[1][2] |
| Density | 0.725 g/mL at 0°C[2] |
| Solubility in Water | Soluble |
| Flash Point | -37 °C (-35 °F)[3] |
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound as a solvent.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Reagent Precipitation at Low Temperatures | Due to EME's low boiling point, reactions are often run at or below room temperature. Some reagents may have poor solubility at these temperatures. • Solution: Perform solubility tests of all starting materials in EME at the intended reaction temperature before running the full-scale reaction. Consider using a co-solvent to improve solubility. |
| Loss of Volatile Reagents | Volatile reagents may be lost along with the evaporating solvent, especially if the reaction is not properly sealed. • Solution: Ensure your reaction vessel is securely sealed. For reactions requiring an inert atmosphere, maintain a slight positive pressure of nitrogen or argon. |
| Inadequate Temperature Control | The high volatility of EME can lead to rapid cooling of the reaction mixture, potentially slowing down or stalling the reaction. • Solution: Use a well-controlled cooling bath to maintain a consistent temperature. Monitor the internal reaction temperature, not just the bath temperature. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Peroxide Contamination | Ethers, including EME, can form explosive peroxides upon exposure to air and light.[3][4] Peroxides can initiate unwanted side reactions. • Solution: Always use freshly opened or properly stored EME. Test for the presence of peroxides before use. A simple test involves adding 1 mL of the ether to a freshly prepared 10% potassium iodide solution; a brown or purple color indicates the presence of peroxides.[3] |
| Reaction with Solvent Impurities | Impurities in the solvent can lead to unexpected side reactions. • Solution: Use high-purity, anhydrous EME for sensitive reactions. Consider passing the solvent through a column of activated alumina to remove impurities and peroxides. |
Issue 3: Difficulties with Product Isolation
| Potential Cause | Troubleshooting Steps |
| Loss of Volatile Product During Solvent Removal | Due to EME's high volatility, volatile products may be lost during solvent evaporation.[5] • Solution: Remove the solvent under reduced pressure at a very low temperature. Use a cold trap to recover any volatilized product. Consider in-situ product analysis or derivatization if the product is extremely volatile. |
| Emulsion Formation During Aqueous Workup | Ethers can sometimes form stable emulsions during extraction. • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound as a solvent?
A1: The primary advantage of EME is its very low boiling point, which allows for easy removal from the reaction mixture at low temperatures.[1] This is particularly beneficial for isolating thermally sensitive products. Its relative inertness is also a key feature, making it suitable for reactions involving strong bases or nucleophiles.[6]
Q2: What are the major safety concerns when working with this compound?
A2: EME is extremely flammable and has a low flash point.[1][3] It can also form explosive peroxides upon storage and exposure to air.[3][4] Always work in a well-ventilated fume hood, away from ignition sources, and store EME in a tightly sealed, opaque container under an inert atmosphere.
Q3: Can this compound be used for Grignard reactions?
A3: While diethyl ether and THF are more common, EME can be used for Grignard reactions. Its low boiling point helps to control the exothermicity of the Grignard reagent formation. However, its high volatility requires careful temperature management to prevent excessive solvent loss. Ensure all glassware is meticulously dried, as Grignard reagents are highly sensitive to moisture.
Q4: How can I effectively dry this compound?
A4: For most applications, EME can be dried by passing it through a column of activated alumina or by letting it stand over a drying agent like anhydrous sodium sulfate, followed by distillation. For extremely moisture-sensitive reactions, distillation from a more reactive drying agent like sodium-benzophenone ketyl can be performed, but with extreme caution due to the flammability of the solvent.
Q5: At what temperatures should reactions in this compound be conducted?
A5: Given its boiling point of 7-11°C, reactions in EME are typically run at or below 0°C to minimize solvent evaporation. A cryostat or a well-maintained ice-salt or dry ice-acetone bath is recommended for precise temperature control.
Experimental Protocols
Protocol 1: General Procedure for a Williamson Ether Synthesis at Low Temperature
This protocol describes a general method for synthesizing an ether using EME as a solvent, which is particularly useful when dealing with thermally sensitive substrates or products.
-
Materials:
-
Alcohol
-
Strong base (e.g., sodium hydride)
-
Alkyl halide
-
Anhydrous this compound
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the alcohol in anhydrous EME.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the strong base portion-wise, maintaining the temperature below 5°C. Stir until the evolution of hydrogen gas ceases.
-
Add the alkyl halide dropwise via syringe, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Separate the organic layer, and extract the aqueous layer with cold EME.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
Visualizations
References
Technical Support Center: Safe Disposal of Ethyl Methyl Ether Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of ethyl methyl ether waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][2] A significant and dangerous hazard is its tendency to form unstable and potentially explosive peroxides upon exposure to air and light, especially under prolonged storage.[1][3][4] These peroxides are shock-sensitive and can detonate when subjected to heat, friction, or mechanical shock.[5][6]
Q2: How should I collect and store this compound waste in the laboratory?
A2: this compound waste should be collected in a designated, properly labeled, and sealed waste container.[4] It is crucial to segregate it from other waste streams, particularly incompatible materials like strong oxidizing agents, to prevent violent reactions.[1][7] Waste containers should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] All waste containers must be kept closed except when adding waste.[3][4]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you must not dispose of this compound waste down the drain.[9] Being a flammable solvent, its vapors can accumulate in plumbing, creating a fire or explosion hazard.[9]
Q4: Is it permissible to allow this compound waste to evaporate in a fume hood?
A4: While some sources suggest that very small amounts of fresh, non-peroxide-contaminated ether may be allowed to evaporate in a fume hood, this is generally not a recommended or safe practice for routine waste disposal.[9] If the ether contains peroxides, evaporation will concentrate them, increasing the risk of an explosion.[9] The primary and safest method of disposal is through a licensed hazardous waste contractor.
Q5: What are the regulatory requirements for disposing of this compound waste?
A5: this compound waste is classified as a hazardous waste due to its ignitability.[10] In the United States, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] You must manage it according to federal, state, and local regulations, which typically involves disposal through a licensed hazardous waste management company.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible crystals or a solid precipitate in the this compound waste container. | Peroxide formation. | Do not touch or move the container. The crystals are highly shock-sensitive and can explode. Immediately contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste disposal service for emergency removal.[4][6] |
| Uncertainty about the age or peroxide status of an this compound waste container. | Inadequate labeling or tracking. | Treat the waste as potentially peroxide-contaminated. Do not attempt to open or dispose of it yourself. Contact your EHS office for guidance and to arrange for testing or specialized disposal. |
| A spill of this compound waste occurs in the lab. | Accidental mishandling or container failure. | For small spills (<1 L), and if you are trained to do so, use appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Absorb the spill with a non-combustible material like sand or activated carbon.[8] For large spills (>1 L), evacuate the area and contact emergency personnel and your EHS department.[4] |
Experimental Protocols
Protocol 1: Peroxide Testing for this compound Waste
Objective: To determine the presence and approximate concentration of peroxides in this compound waste before preparing it for disposal. Peroxide concentrations above 100 ppm are generally considered hazardous and may require special handling.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Personal Protective Equipment (safety goggles, lab coat, appropriate gloves)
-
Waste this compound sample
Methodology:
-
Ensure you are working in a well-ventilated area, such as a fume hood.
-
Wear appropriate PPE.
-
Carefully open the this compound waste container.
-
Dip the peroxide test strip into the waste liquid for the duration specified by the manufacturer.
-
Remove the test strip and compare the color change to the chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
-
If the peroxide concentration is above the acceptable limit set by your institution or waste disposal contractor (typically >100 ppm), do not handle the waste further.[12] Contact your EHS department for instructions on how to proceed with the disposal of the high-peroxide waste.[5]
Data Presentation
| Parameter | Value | Significance |
| Flash Point | < -20 °C | Highly flammable. |
| Explosive Limits in Air | 2 - 12.1 % by volume | Vapors can easily form explosive mixtures with air. |
| Peroxide Hazard | Forms explosive peroxides upon exposure to air and light. | Requires regular testing and limited storage time. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][7] | Risk of violent reaction or explosion. |
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [guidechem.com]
- 3. vumc.org [vumc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. vumc.org [vumc.org]
- 7. This compound | 540-67-0 [chemicalbook.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. epa.gov [epa.gov]
- 12. ehs.tcu.edu [ehs.tcu.edu]
Technical Support Center: Ethyl Methyl Ether in Moisture-Sensitive Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl methyl ether (EME) as a solvent in moisture-sensitive reactions.
Troubleshooting Guides
Issue: Low or No Product Yield in a Moisture-Sensitive Reaction
Low or no yield in reactions such as Grignard formations, organolithium reactions, or other processes involving highly reactive organometallic species is frequently attributed to the presence of trace amounts of water or other protic impurities. This guide provides a systematic approach to troubleshooting these issues when using this compound as a solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed moisture-sensitive reaction.
Solvent Properties Comparison
The choice of an ethereal solvent can significantly impact a moisture-sensitive reaction. The following table compares the key physical properties of this compound with two other commonly used ethereal solvents: tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).
| Property | This compound (EME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 10.8[1] | 66 | 80.2 |
| Melting Point (°C) | -113 | -108.4 | -136 |
| Density (g/mL) | 0.725 (at 0°C)[1] | 0.889 (at 20°C) | 0.854 (at 20°C) |
| Water Solubility | Soluble[2][3][4] | Miscible | Limited (14 g/100 mL at 20°C) |
| Peroxide Formation | Readily forms explosive peroxides[4] | Forms peroxides readily[5] | Forms peroxides, but at a slower rate than THF |
| Lewis Basicity | Moderate | High[6] | Moderate to High |
Logical Relationship of Key Solvent Properties
Caption: Comparison of key properties for EME, THF, and 2-MeTHF.
Experimental Protocols
Protocol 1: Drying of this compound over Sodium-Benzophenone Ketyl
This protocol describes the process for obtaining anhydrous this compound suitable for moisture-sensitive reactions.
Materials:
-
This compound (pre-dried with a suitable agent like molecular sieves or calcium hydride)
-
Sodium metal
-
Benzophenone
-
Inert gas (Argon or Nitrogen)
-
Solvent still apparatus
Procedure:
-
Apparatus Setup: Assemble a solvent still under a continuous flow of inert gas. Ensure all glassware is flame-dried or oven-dried before assembly.
-
Solvent Addition: Add the pre-dried this compound to the distillation flask.
-
Drying Agent Addition: Carefully add small pieces of sodium metal to the solvent.
-
Indicator Addition: Add a small amount of benzophenone.
-
Reflux: Gently reflux the solvent under the inert atmosphere. The solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical anion. This color signifies that the solvent is anhydrous and free of oxygen.
-
Distillation: Once the characteristic blue/purple color persists, the this compound can be distilled directly into the reaction flask under an inert atmosphere.
Experimental Setup for Drying EME
Caption: Schematic of a solvent still for drying this compound.
Protocol 2: Peroxide Test for this compound
Ethers like EME can form explosive peroxides upon storage.[4] It is crucial to test for the presence of peroxides before use, especially before distillation.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean, dry test tube, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[1]
-
Add 1 mL of the this compound to be tested to this solution.[1]
-
Shake the mixture and observe the color.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not initiating in this compound?
A1: Several factors can inhibit the initiation of a Grignard reaction:
-
Presence of Water: The most common cause is the presence of moisture in the solvent, on the glassware, or on the surface of the magnesium turnings. Ensure all components are scrupulously dry.
-
Inactive Magnesium Surface: The surface of the magnesium metal can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Impure Alkyl Halide: The alkyl halide should be pure and free of any protic impurities.
-
Low Temperature: While EME has a low boiling point, some initial heating might be necessary to start the reaction. However, be cautious due to the solvent's high flammability.
Q2: Can I use this compound for organolithium reactions?
A2: Yes, this compound can be used as a solvent for some organolithium reactions.[2][3] However, like other ethers, it can be deprotonated by strong organolithium bases, especially at elevated temperatures. For reactions involving very strong bases like tert-butyllithium, or for reactions requiring higher temperatures, a less reactive solvent may be preferable. The stability of organolithium reagents in ethers can be limited.[7]
Q3: How does the water solubility of this compound affect reaction work-up?
A3: this compound is soluble in water.[2][3][4] This can complicate aqueous work-ups as it will not form a distinct biphasic system for easy extraction of organic products. To overcome this, a non-polar co-solvent (e.g., hexane, toluene) is typically added during the work-up to facilitate phase separation. This is a key difference from solvents like 2-MeTHF, which has limited water miscibility and often allows for simpler aqueous extractions.[8][9]
Q4: What are the main safety concerns when working with this compound?
A4: The primary safety concerns are:
-
Extreme Flammability: EME has a very low boiling point (10.8 °C) and a low flash point, making it highly flammable.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: Like other ethers, EME can form explosive peroxides upon exposure to air and light.[4] Containers should be dated upon opening and tested for peroxides regularly. Never distill to dryness.
-
Inhalation Hazard: The vapors can cause dizziness and have anesthetic effects.[4] Appropriate personal protective equipment, including safety goggles and gloves, should always be worn.
Q5: How can I safely dispose of old containers of this compound?
A5: Old containers of EME should be treated with extreme caution due to the potential for peroxide formation, especially if the container has been opened and stored for an extended period. If crystals are visible around the cap or in the liquid, do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department for guidance on the safe disposal of potentially explosive materials. For peroxide-free EME, follow standard procedures for flammable solvent waste disposal.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Which one is the stronger Lewis base: diethyl ether or tetrahydrofuran? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Ethyl Methyl Ether and Diethyl Ether as Reaction Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and product purity. Ethers are a class of aprotic solvents widely employed for their ability to solvate a range of organic compounds and for their relative inertness. This guide provides a detailed comparison of two common ether solvents: ethyl methyl ether (EME) and diethyl ether (DEE), supported by their physical and chemical properties, safety considerations, and an overview of their application in common synthetic methodologies.
Physical and Chemical Properties: A Tabular Comparison
The fundamental properties of a solvent dictate its suitability for specific reaction conditions. Below is a summary of the key physical and chemical data for this compound and diethyl ether.
| Property | This compound (Methoxyethane) | Diethyl Ether (Ethoxyethane) |
| Molecular Formula | C₃H₈O | C₄H₁₀O |
| Molecular Weight | 60.1 g/mol | 74.12 g/mol [1] |
| Boiling Point | 10.8 °C (51.4 °F)[2] | 34.6 °C (94.3 °F)[1] |
| Melting Point | -113.15 °C | -116.3 °C[1] |
| Density | 0.725 g/cm³ at 0 °C | 0.7134 g/cm³ at 20 °C[1] |
| Flash Point | -37 °C (-35 °F)[2] | -45 °C (-49 °F)[3] |
| Solubility in Water | Soluble[2][4] | Slightly soluble (6.9 g/100 mL at 20 °C)[5] |
| Vapor Density | 2.07 (Air = 1)[2] | Heavier than air[3] |
Performance as a Reaction Solvent
Both this compound and diethyl ether are valued for their ability to act as Lewis bases, with the lone pairs of electrons on the oxygen atom capable of coordinating with cations and other electrophilic species. This property is particularly crucial in reactions involving organometallic reagents.
Diethyl Ether (DEE):
Diethyl ether is a well-established and extensively used solvent in organic synthesis. Its key advantages include:
-
Excellent Solvent for Grignard Reagents: DEE is the classic solvent for the formation of Grignard reagents. Its ability to solvate the magnesium center stabilizes the organometallic species, facilitating its formation and subsequent reactions.
-
Broad Solubility for Organic Compounds: It dissolves a wide range of nonpolar and slightly polar organic compounds, making it a versatile solvent for various reactions and extractions.[6]
-
Ease of Removal: Its low boiling point allows for easy removal from the reaction mixture under reduced pressure at low temperatures, which is beneficial for isolating thermally sensitive products.
However, the low boiling point of DEE can also be a disadvantage, limiting its use in reactions that require higher temperatures to proceed at a reasonable rate.
This compound (EME):
This compound is a less common, but viable, alternative to diethyl ether. Its primary distinguishing feature is its significantly lower boiling point.
-
Low-Temperature Reactions: The very low boiling point of EME makes it suitable for reactions that need to be conducted at or below room temperature.
-
High Volatility: Its high volatility facilitates rapid evaporation, which can be advantageous in specific applications where fast solvent removal is desired.
The lower boiling point of EME presents a considerable challenge for reactions requiring reflux or even gentle heating. The extreme flammability and volatility also necessitate stringent safety precautions to prevent ignition and vapor accumulation.
Safety and Handling
Both this compound and diethyl ether are highly flammable liquids and pose significant safety risks.
Key Safety Considerations:
-
Extreme Flammability: Both ethers have very low flash points and form explosive mixtures with air.[2][7] They must be handled in well-ventilated areas, away from any potential ignition sources such as open flames, hot surfaces, and sparks.[7][8]
-
Peroxide Formation: Ethers have a tendency to form explosive peroxides when exposed to air and light.[2][7][8] This is a critical safety concern, and containers of ethers should be dated upon receipt and opening. Commercial preparations often contain inhibitors like butylated hydroxytoluene (BHT) to suppress peroxide formation. Distilled ethers are particularly hazardous as the inhibitor is removed. It is crucial to test for the presence of peroxides before distilling or concentrating ether solutions.
-
Health Hazards: Inhalation of high concentrations of ether vapors can cause dizziness, sedation, and at very high levels, unconsciousness and respiratory paralysis.[8] They are also irritating to the eyes and skin.[7][8]
Handling and Storage:
-
Always work with these solvents in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are often recommended), and a lab coat.[9]
-
Store in tightly sealed, air-impermeable containers in a cool, dry, and dark place, preferably in a designated flammable liquid storage cabinet.[10][11]
-
Ground and bond containers when transferring to prevent static discharge.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe laboratory work. Below are generalized protocols for two common reactions where diethyl ether is a standard solvent. While specific protocols for this compound are less common, it could potentially be substituted in low-temperature variations of these reactions, with appropriate adjustments for its lower boiling point.
Grignard Reaction: Synthesis of Triphenylmethanol
This protocol outlines the formation of a Grignard reagent from bromobenzene and magnesium, followed by its reaction with benzophenone to yield triphenylmethanol. Diethyl ether is the solvent of choice due to its ability to stabilize the Grignard reagent.
Caption: Workflow for the Grignard synthesis of triphenylmethanol.
Williamson Ether Synthesis
This reaction is a classic method for preparing symmetrical and unsymmetrical ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. The choice of solvent is crucial to facilitate the reaction while minimizing side reactions.
Caption: General workflow for the Williamson ether synthesis.
Conclusion
Both this compound and diethyl ether serve as useful aprotic solvents in organic synthesis. Diethyl ether is a well-established and versatile solvent, particularly for Grignard reactions, with the primary limitation being its low boiling point. This compound, with its even lower boiling point, is suitable for reactions requiring very low temperatures but is less practical for reactions that need heating.
The selection between these two ethers should be based on the specific temperature requirements of the reaction. For both solvents, extreme caution must be exercised due to their high flammability and the potential for peroxide formation. While direct comparative performance data is scarce, the information on their physical properties provides a solid foundation for making an informed choice for a given synthetic transformation. Researchers are encouraged to consider these factors carefully to ensure safe and efficient experimental outcomes.
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. Cas 540-67-0,this compound | lookchem [lookchem.com]
- 3. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 540-67-0 [m.chemicalbook.com]
- 5. Diethyl_ether [chemeurope.com]
- 6. quora.com [quora.com]
- 7. ehs.com [ehs.com]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. umdearborn.edu [umdearborn.edu]
Comparative Analysis of Ethyl Methyl Ether and MTBE as Fuel Additives
A Guide for Researchers and Fuel Development Professionals
The selection of appropriate fuel additives is paramount in the formulation of modern gasolines, influencing engine performance, emissions, and environmental impact. Among the oxygenates used to boost octane ratings and promote cleaner combustion, ethers have been prominent. This guide provides a detailed comparative analysis of two such ethers: ethyl methyl ether (EME) and methyl tert-butyl ether (MTBE). While MTBE has been extensively used and studied, EME presents a potential alternative. This analysis summarizes their key properties, performance characteristics, and environmental considerations based on available experimental data.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of EME and MTBE, which dictate their behavior as fuel components.
| Property | This compound (EME) | Methyl tert-Butyl Ether (MTBE) |
| Molecular Formula | C3H8O[1] | C5H12O |
| Molecular Weight ( g/mol ) | 60.1[2] | 88.15[3] |
| Oxygen Content (wt%) | 26.6 | 18.2[3] |
| Density (g/cm³ at 20°C) | ~0.725 (at 0°C)[2] | 0.7404[3] |
| Boiling Point (°C) | 7.4 - 10.8[1][2] | 55.2[3] |
| Reid Vapor Pressure (kPa) | High (inferred from low boiling point) | 55[4] |
| Water Solubility (g/L at 20°C) | Soluble[5] | 42[3] |
Performance as a Fuel Additive
The efficacy of a fuel additive is primarily determined by its impact on octane rating, volatility, and engine emissions.
Octane Rating
| Parameter | This compound (EME) | Methyl tert-Butyl Ether (MTBE) |
| Research Octane Number (RON), Blending | Data not available | 115-135[4] |
| Motor Octane Number (MON), Blending | Data not available | 98-110[4] |
Reid Vapor Pressure (RVP)
RVP is a measure of a fuel's volatility. The addition of oxygenates can have a significant impact on the RVP of gasoline. MTBE has a notable effect on RVP.[3] Given EME's very low boiling point, it is expected to significantly increase the RVP of gasoline blends, potentially more so than MTBE.
| Additive | Effect on Gasoline RVP |
| This compound (EME) | Expected to significantly increase RVP (inferred) |
| Methyl tert-Butyl Ether (MTBE) | Increases RVP, with the effect being dependent on the base fuel composition[3][7] |
Engine Emissions
Oxygenates are added to fuel to reduce carbon monoxide (CO) and unburned hydrocarbon (HC) emissions by providing more oxygen for combustion. However, they can sometimes lead to an increase in nitrogen oxide (NOx) emissions.
While specific emission data for EME-blended gasoline is not available, studies on other ethers like DEE and ETBE have shown reductions in CO and HC emissions.[3][6] MTBE has been shown to reduce CO and HC emissions, though its effect on NOx can vary.[3]
| Emission | This compound (EME) | Methyl tert-Butyl Ether (MTBE) |
| Carbon Monoxide (CO) | Expected to decrease (inferred) | Decreases[3] |
| Hydrocarbons (HC) | Expected to decrease (inferred) | Decreases[3] |
| Nitrogen Oxides (NOx) | Data not available | May increase[8] |
Environmental and Toxicological Profile
The environmental fate and toxicity of fuel additives are critical considerations for their widespread use.
Environmental Fate
Both EME and MTBE are ethers, and as a class, they tend to be relatively resistant to biodegradation.
-
This compound (EME): EME is expected to be highly mobile in soil and may leach into groundwater.[9] It is anticipated to be resistant to biodegradation, similar to other ethers.[9]
-
Methyl tert-Butyl Ether (MTBE): MTBE is known for its high water solubility and persistence in groundwater, leading to contamination concerns.[10] It is more resistant to biodegradation than gasoline hydrocarbons.[10]
Toxicity
-
This compound (EME): EME has been used as an anesthetic and has anesthetic properties at high concentrations.[5] Its long-term toxicological profile as a fuel additive has not been extensively studied.
-
Methyl tert-Butyl Ether (MTBE): The primary concern with MTBE is the contamination of drinking water, which can impart an unpleasant taste and odor at very low concentrations.[10]
Experimental Protocols
Standardized testing procedures are crucial for the accurate evaluation of fuel additives. The following are key experimental protocols relevant to this comparative analysis.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) of gasoline and its blends are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
Reid Vapor Pressure Measurement
The Reid Vapor Pressure is determined using a standardized apparatus that measures the vapor pressure of a chilled, air-saturated sample at 37.8°C (100°F).
-
ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).
Engine Emission Testing
Engine exhaust emissions are measured using a chassis dynamometer and a gas analyzer. The vehicle is driven through a standardized driving cycle to simulate real-world conditions.
-
Federal Test Procedure (FTP): A standardized test cycle used by the U.S. Environmental Protection Agency (EPA) to measure vehicle emissions.
Logical Relationships and Workflows
Caption: Logical flow from additive properties to performance and impact.
Conclusion
MTBE is a well-characterized fuel additive with known benefits for octane enhancement and emission reduction, but its use has been curtailed due to significant environmental concerns related to groundwater contamination. This compound, based on its physicochemical properties, shows potential as a fuel additive, likely offering octane-boosting and emission-reducing benefits. However, a significant data gap exists regarding its actual performance in gasoline blends and its comprehensive environmental and toxicological profile. Further experimental investigation is required to fully assess the viability of EME as a replacement for MTBE or other fuel oxygenates. Researchers and fuel development professionals should prioritize generating robust experimental data for EME to enable a more complete and direct comparison.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound [chembk.com]
- 3. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline [article.sapub.org]
- 4. sustainablefuels.eu [sustainablefuels.eu]
- 5. This compound CAS#: 540-67-0 [m.chemicalbook.com]
- 6. Combustion Analysis of Diethyl Ether Blends in Gasoline Engine Operated with Ethanol | Atlantis Press [atlantis-press.com]
- 7. osti.gov [osti.gov]
- 8. AMF [iea-amf.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. diva-portal.org [diva-portal.org]
A Comparative Guide to the Reactivity of Symmetrical and Unsymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are a class of organic compounds prevalent as solvents, reagents, and structural motifs in pharmaceuticals. A fundamental distinction within this class lies in their symmetry. Symmetrical ethers possess two identical groups attached to the oxygen atom (R-O-R), whereas unsymmetrical ethers have two different groups (R-O-R'). This structural variance significantly influences their chemical reactivity, particularly in cleavage reactions, which is a critical consideration in organic synthesis and drug metabolism. This guide provides an objective comparison of the reactivity of symmetrical and unsymmetrical ethers, supported by experimental data and detailed protocols.
Cleavage Reactions: The Core of Reactivity Differences
The most significant difference in reactivity between symmetrical and unsymmetrical ethers is observed in their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[1][2] These reactions typically proceed via nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism, dictated by the nature of the alkyl groups attached to the ether oxygen.[3][4]
-
S(_N)2 Mechanism: In ethers with primary or secondary alkyl groups, the cleavage follows an S(_N)2 pathway. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon atom.[5]
-
S(_N)1 Mechanism: When one of the alkyl groups is tertiary, the cleavage proceeds through a more stable tertiary carbocation intermediate, characteristic of an S(_N)1 mechanism.[3] This pathway is generally faster than the S(_N)2 cleavage of primary or secondary ethers.
For symmetrical ethers , the site of nucleophilic attack is inconsequential as both alkyl groups are identical. The products will be two equivalents of the corresponding alkyl halide if an excess of the acid is used.[1]
In contrast, for unsymmetrical ethers , the reaction's regioselectivity is paramount.
-
If the ether contains a tertiary alkyl group and a primary or secondary alkyl group, cleavage will occur via an S(_N)1 mechanism, with the halide attacking the tertiary carbocation.
-
If the ether consists of a primary and a secondary alkyl group, the halide will attack the less sterically hindered primary carbon in an S(_N)2 reaction.[5]
Quantitative Comparison of Cleavage Rates
The structural differences between symmetrical and unsymmetrical ethers directly impact their reaction kinetics. Ethers that can undergo cleavage via the lower-energy S(_N)1 pathway will react faster than those restricted to the S(_N)2 mechanism. The following table presents a comparison of the acid-catalyzed hydrolysis rates for a symmetrical ether (diethyl ether) and an unsymmetrical ether (methyl tert-butyl ether).
| Ether | Structure | Type | Reaction Conditions | Rate Constant | Reference |
| Methyl tert-butyl ether (MTBE) | CH(_3)OC(CH(_3))(_3) | Unsymmetrical | Aqueous HCl, 26 °C | 0.9 x 10
| [6] |
| Diethyl ether | CH(_3)CH(_2)OCH(_2)CH(_3) | Symmetrical | Aqueous HBr, heat | Qualitatively slower (requires forcing conditions) | [3][7] |
Note: Direct quantitative comparison under identical conditions is scarce in the literature. The data for MTBE reflects a pseudo-first-order rate constant under specific acidic conditions, highlighting its susceptibility to S(_N)1 cleavage. Diethyl ether, undergoing S(_N)2 cleavage, is known to require more forcing conditions (stronger acid and heat), indicating a slower reaction rate.
Experimental Protocol: Acid-Catalyzed Cleavage of an Ether
The following is a representative protocol for the cleavage of an ether using hydrobromic acid, adapted from established procedures.
Reaction: Cleavage of Tetrahydrofuran (a cyclic symmetrical ether) with HBr
Materials:
-
Tetrahydrofuran (THF)
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO(_3)), saturated solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of tetrahydrofuran with an excess (at least two equivalents) of 48% hydrobromic acid.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious of gas evolution (CO(_2)). Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude 1,4-dibromobutane can be purified by distillation.
Logical Relationships and Workflows
Reaction Mechanisms
The choice between S(_N)1 and S(_N)2 pathways is a critical logical relationship in determining the products of ether cleavage.
Caption: Cleavage mechanisms of ethers.
Drug Metabolism Workflow
In drug development, the metabolic fate of a molecule is of utmost importance. Ethers are common functional groups in drug candidates, and their metabolism, often mediated by cytochrome P450 (CYP) enzymes, can be influenced by their symmetry.[8][9][10] O-dealkylation is a common metabolic pathway for ethers.[9] The regioselectivity of this enzymatic cleavage in unsymmetrical ethers can lead to different metabolites with potentially distinct pharmacological or toxicological profiles.
Caption: Metabolic fate of ether drugs.
Conclusion
The distinction between symmetrical and unsymmetrical ethers is fundamental to predicting their reactivity, particularly in acid-catalyzed cleavage reactions. The symmetry of an ether dictates the potential products of cleavage and, in the case of unsymmetrical ethers, introduces the critical element of regioselectivity. For researchers in organic synthesis, this understanding is crucial for strategic bond disconnections and reaction planning. In the field of drug development, the metabolic cleavage of ether linkages by enzymes like cytochrome P450s can be influenced by the ether's symmetry, potentially leading to multiple metabolites with different activities and safety profiles. A thorough understanding of these reactivity differences is therefore essential for the design and development of safe and effective pharmaceuticals.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. readchemistry.com [readchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openanesthesia.org [openanesthesia.org]
- 10. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the boiling points of ethers with similar molecular weights
This guide provides a detailed comparison of the boiling points of ethers with alkanes and alcohols of similar molecular weights. The objective is to elucidate the role of intermolecular forces in determining the boiling point of these common organic compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Influence of Intermolecular Forces on Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical property is primarily influenced by the strength of intermolecular forces (IMFs). For molecules with comparable molecular weights, stronger IMFs require more energy to overcome, resulting in a higher boiling point. The three main types of IMFs relevant to this comparison are:
-
London Dispersion Forces (LDF): The weakest type of IMF, present in all molecules. It arises from temporary fluctuations in electron distribution.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. These are stronger than LDF.
-
Hydrogen Bonding: The strongest type of IMF discussed here. It is a special type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.
Ethers, with the general formula R-O-R', are polar molecules due to the C-O-C bent structure, and thus exhibit dipole-dipole interactions in addition to London dispersion forces.[1] Alkanes are nonpolar and are only held together by weaker LDF.[2] Alcohols (R-OH), however, can form strong hydrogen bonds with each other, which significantly elevates their boiling points compared to both ethers and alkanes of similar molecular mass.[2][3][4][5]
Quantitative Comparison of Boiling Points
The following table summarizes the molecular weights and boiling points of selected ethers and their corresponding alkane and alcohol analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predominant Intermolecular Force(s) | Boiling Point (°C) |
| Propane | C₃H₈ | 44.1 | London Dispersion Forces | -42.1 |
| Dimethyl Ether | CH₃OCH₃ | 46.07 | Dipole-Dipole, London Dispersion | -24.9[6] |
| Ethanol | C₂H₅OH | 46.07 | Hydrogen Bonding, Dipole-Dipole, LDF | 78.5[7] |
| n-Pentane | C₅H₁₂ | 72.15 | London Dispersion Forces | 36.1 |
| Diethyl Ether | C₂H₅OC₂H₅ | 74.12 | Dipole-Dipole, London Dispersion | 34.6[8][9] |
| 1-Butanol | C₄H₉OH | 74.12 | Hydrogen Bonding, Dipole-Dipole, LDF | 117.7[10][9] |
Analysis of Data:
The data clearly demonstrates that for a similar molecular weight, alcohols have significantly higher boiling points than ethers, which in turn have higher boiling points than alkanes. For instance, ethanol boils at 78.5°C, while its isomer, dimethyl ether, boils at a much lower -24.9°C.[7] This substantial difference is attributed to the presence of strong hydrogen bonding between ethanol molecules, a force that is absent in dimethyl ether.[3][8][11]
Similarly, dimethyl ether (boiling point -24.9°C) has a higher boiling point than propane (boiling point -42.1°C), which has a comparable molecular weight.[7][6] This is because the polar C-O bonds in dimethyl ether create a net dipole moment, leading to dipole-dipole interactions that are stronger than the London dispersion forces that are the sole intermolecular force in propane.[12][13]
Experimental Protocol: Micro-Boiling Point Determination
The boiling point of a liquid can be determined experimentally using various methods. The capillary method, or micro-boiling point determination, is a common and efficient technique that requires only a small amount of the sample.[14]
Objective: To determine the boiling point of a liquid sample.
Materials:
-
Liquid sample (e.g., an ether)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or aluminum heating block on a hot plate)[15]
-
Beaker
-
Clamps and stand
Procedure:
-
Sample Preparation: Add a few milliliters of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[15][16]
-
Apparatus Setup: Clamp the test tube in the heating bath. Immerse a thermometer into the test tube, ensuring the thermometer bulb is close to the capillary tube but not touching the bottom or sides of the test tube.
-
Heating: Begin to heat the bath slowly and steadily.[14]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[14] This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow down and eventually stop. The moment the liquid begins to enter the capillary tube is the point at which the vapor pressure of the sample equals the atmospheric pressure.[17]
-
Record Temperature: The temperature recorded at the exact moment the liquid enters the capillary tube is the boiling point of the sample.[14]
-
Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling process to obtain a consistent reading.
Visualization of Intermolecular Forces and Boiling Points
The following diagram illustrates the relationship between the dominant intermolecular forces in alkanes, ethers, and alcohols, and their relative boiling points for compounds of similar molecular weight.
Caption: Intermolecular forces vs. boiling points for comparable molecular weights.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ck12.org [ck12.org]
- 4. ck12.org [ck12.org]
- 5. brainly.in [brainly.in]
- 6. What are the differences between dimethyl ether and propane? - Blog [jsmrchem.com]
- 7. Propane, dimethyl ether, and ethanol have boiling points of -42.1^{\circ}.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. homework.study.com [homework.study.com]
- 13. chegg.com [chegg.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. byjus.com [byjus.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. Video: Boiling Points - Concept [jove.com]
A Comparative Guide to the Polarity of EME, THF, and Dioxane
For Researchers, Scientists, and Drug Development Professionals
In chemical research and pharmaceutical development, solvent selection is a critical parameter that can significantly influence reaction kinetics, compound solubility, and purification efficiency. Ethers are a common class of solvents, and understanding their relative polarities is essential for optimizing experimental outcomes. This guide provides an objective comparison of the polarity of three widely used ether solvents: Ethyl Methyl Ether (EME), Tetrahydrofuran (THF), and 1,4-Dioxane (Dioxane).
The polarity of a solvent is a composite of several physical properties, including its dipole moment and dielectric constant. The dipole moment reflects the separation of charge within a molecule, while the dielectric constant indicates the solvent's ability to reduce the effective strength of an electric field, such as that between ions.
Comparative Analysis of Polarity Parameters
The polarity of these three ethers varies due to differences in their molecular structure. This compound is an acyclic ether, THF is a five-membered cyclic ether, and dioxane is a six-membered cyclic diether.
-
This compound (EME) : As a simple acyclic ether, EME has a bent geometry around the central oxygen atom, similar to water, which results in a net dipole moment and moderate polarity.[1]
-
Tetrahydrofuran (THF) : The cyclic structure of THF constrains the C-O-C bond angle. This, combined with the electronegativity of the oxygen atom, results in a significant dipole moment, making it the most polar of the three.[2][3][4] THF is miscible with water in all proportions.[2]
-
1,4-Dioxane : Dioxane contains two oxygen atoms in a six-membered ring. In its predominant chair conformation, the individual bond dipoles of the two C-O-C groups are oriented in opposite directions, largely canceling each other out. This results in a very small net dipole moment and the lowest polarity among the three, despite the presence of two electronegative oxygen atoms.[5][6]
The quantitative data supporting these observations are summarized in the table below.
Data Presentation: Physical Properties
| Property | This compound (EME) | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Dipole Moment (Debye) | 1.22 D[7] | 1.75 D[2][4][8] | 0.45 D[5][8] |
| Dielectric Constant (at 25°C) | ~5.0 (estimated) | 7.58[2][9] | 2.21[10] |
| Polarity Index (P') | Not widely listed | 4.0[2][11] | 4.8[11] |
| Miscibility in Water | Slightly soluble | Miscible[2] | Miscible |
Experimental Protocols
The values presented in this guide are determined through established experimental methodologies. Below are detailed overviews of the principles behind these measurements.
Determination of Dielectric Constant
The dielectric constant (or relative permittivity) of a liquid is typically measured by determining the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.[9]
Methodology: Capacitance Measurement
-
Apparatus : A precision capacitance measuring instrument (like a capacitance bridge or LCR meter) and a dielectric cell are required. The cell consists of two parallel plates or concentric cylinders that can be filled with the liquid sample.[12][13]
-
Calibration : The capacitance of the empty cell (C₀) is measured. This value corresponds to the capacitance with air as the dielectric, which is very close to that of a vacuum.
-
Measurement : The cell is filled with the solvent under investigation (e.g., THF). The capacitance of the filled cell (C) is then measured.
-
Calculation : The dielectric constant (ε) is calculated as the ratio of the capacitance of the cell filled with the sample to the capacitance of the empty cell: ε = C / C₀
-
Control : The temperature must be strictly controlled throughout the experiment, as the dielectric constant is temperature-dependent. Measurements are typically performed at a standard temperature, such as 20°C or 25°C.[9]
Determination of Dipole Moment
The dipole moment of a molecule in solution is often determined by measuring the dielectric constant and density of dilute solutions of the substance in a non-polar solvent. The Debye equation provides the theoretical basis for this measurement.[14]
Methodology: The Debye Method
-
Principle : Peter Debye showed that the temperature dependence of the measured capacitance could be used to determine the molecular dipole moment.[14] The total polarization of a substance is related to both the induced polarization (due to distortion of the electron cloud) and the orientation polarization (due to the alignment of permanent dipoles in an electric field).
-
Procedure :
-
A series of dilute solutions of the polar substance (e.g., EME) in a non-polar solvent (like benzene or cyclohexane) are prepared at various known concentrations.
-
The dielectric constant (ε) and density (ρ) of the pure solvent and each solution are measured.
-
The refractive index (n) of the solutions is also measured, which allows for the calculation of the molar refraction, related to the induced polarization.
-
-
Calculation (Guggenheim Method) : A common simplification is the Guggenheim method, which relates the dipole moment (μ) to the changes in dielectric constant and refractive index with the concentration of the solute.[15] By plotting the difference in dielectric constant (Δε) and the square of the refractive index (Δn²) against the mole fraction of the solute, the dipole moment can be extracted from the slopes of the resulting lines.[15] This method avoids the need for density measurements.[15]
Mandatory Visualizations
Molecular Structures
The following diagrams illustrate the molecular structures of the three ether solvents.
Caption: Molecular structures of EME, THF, and 1,4-Dioxane.
Solvent Selection Logic
The choice of an ether solvent is often guided by the polarity requirements of the chemical process. The following workflow illustrates a logical approach to solvent selection based on polarity.
Caption: Logical workflow for ether solvent selection based on polarity.
References
- 1. Page loading... [guidechem.com]
- 2. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 3. tetrahydrofuran [stenutz.eu]
- 4. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 5. 1,4-dioxane [stenutz.eu]
- 6. jellby.altervista.org [jellby.altervista.org]
- 7. This compound [stenutz.eu]
- 8. Dipole Moment [macro.lsu.edu]
- 9. Dielectric Constant [macro.lsu.edu]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. Polarity Index [macro.lsu.edu]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. DipoleMoment [andrew.cmu.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Solubility of Ethers in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Ethers are a class of organic compounds widely utilized as solvents in various chemical processes, from laboratory-scale synthesis to industrial applications. Their unique solubility characteristics play a pivotal role in reaction kinetics, product purification, and extraction processes. This guide provides a comprehensive comparison of the solubility of common ethers in aqueous and organic media, supported by quantitative data and standardized experimental protocols.
Understanding Ether Solubility: The Underlying Principles
The solubility of an ether is primarily governed by its molecular structure, specifically the presence of the C-O-C linkage and the nature of the attached alkyl or aryl groups.
In Water: The oxygen atom in the ether linkage possesses lone pairs of electrons, making it a hydrogen bond acceptor. This allows ethers to form hydrogen bonds with water molecules, granting them some degree of aqueous solubility. However, the hydrophobic nature of the alkyl chains counteracts this. As the length and bulkiness of the alkyl groups increase, the molecule becomes more nonpolar, leading to a significant decrease in water solubility. Cyclic ethers, such as tetrahydrofuran and 1,4-dioxane, exhibit higher water solubility compared to their acyclic counterparts of similar molecular weight because their oxygen atoms are more exposed and accessible for hydrogen bonding.[1]
In Organic Solvents: The general principle of "like dissolves like" dictates the solubility of ethers in organic solvents.[2] Ethers are considered relatively nonpolar to weakly polar solvents. Consequently, they are generally miscible with a wide range of organic solvents, from nonpolar hydrocarbons like hexane to more polar solvents like alcohols and ketones.[3][4] This broad miscibility is a key reason for their versatility as reaction and extraction solvents.
Quantitative Solubility Data
The following table summarizes the solubility of several common ethers in water and their miscibility with common organic solvents.
| Ether | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Solubility in Ethanol | Solubility in Acetone | Solubility in Hexane |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 6.05 (at 25°C)[5] | Miscible[6][7] | Miscible | Miscible[7][8] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Miscible[1] | Miscible | Miscible | Miscible[9] |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Miscible[10] | Miscible[11] | Miscible[11] | Soluble[11] |
| Diisopropyl Ether (DIPE) | (C₃H₇)₂O | 102.17 | 0.2 (at 20°C)[9] | Miscible[9] | Miscible[9] | Miscible[9] |
| 1,2-Dimethoxyethane (DME) | CH₃OC₂H₄OCH₃ | 90.12 | Miscible[12] | Miscible[13] | Miscible[13] | Soluble[12] |
Experimental Protocol: Determination of Ether Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the solubility of a substance in a solvent. The following protocol outlines the key steps for determining the solubility of an ether in water or an organic solvent.
Objective:
To determine the saturation concentration of an ether in a given solvent at a specified temperature.
Materials:
-
Ether to be tested
-
Solvent (e.g., deionized water, ethanol, acetone, hexane)
-
Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., gas chromatograph with a suitable detector, refractometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the ether (solute) to a known volume of the solvent in a glass flask. The excess solute is crucial to ensure that saturation is reached.
-
Equilibration: Tightly seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved phases.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for phase separation. If a stable emulsion forms, centrifugation can be used to facilitate the separation of the two phases.
-
Sampling: Carefully extract a sample from the center of the solvent phase, taking extreme care not to disturb the undissolved ether layer or any of the interface. A syringe with a needle is often used for this purpose.
-
Analysis: Accurately determine the concentration of the ether in the collected sample using a pre-calibrated analytical method. Gas chromatography is a common and precise method for this analysis.
-
Replicate and Verify: The experiment should be repeated at least three times to ensure the reproducibility of the results. The final solubility is reported as the average of these replicate measurements.
Logical Relationships in Ether Solubility
The interplay of molecular structure and intermolecular forces dictates the solubility of ethers. This relationship can be visualized as a logical pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. quora.com [quora.com]
- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Diethyl ether - Sciencemadness Wiki [sciencemadness.org]
- 8. quora.com [quora.com]
- 9. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]
- 10. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-Dioxane | 123-91-1 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 1,2-Dimethoxyethane, 99+%, stab. with BHT | Fisher Scientific [fishersci.ca]
A Comparative Guide to Ethyl Methyl Ether and Ethyl Acetate as Extraction Solvents
In the landscape of solvent extraction, the choice of solvent is paramount to ensuring high efficacy, selectivity, and safety. This guide provides a detailed comparison of two such solvents: ethyl methyl ether (EME) and ethyl acetate (EA). Both are effective solvents in various applications, but their distinct physicochemical properties dictate their suitability for specific extraction processes. This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive analysis supported by experimental data and protocols to aid in solvent selection.
Data Presentation: Physicochemical Properties
A solvent's performance in extraction is largely governed by its physical and chemical properties. The following table summarizes the key properties of this compound and ethyl acetate.
| Property | This compound (EME) | Ethyl Acetate (EA) | Significance in Extraction |
| Chemical Formula | C₃H₈O | C₄H₈O₂ | Influences molecular weight and interactions with solutes. |
| Molecular Weight | 60.1 g/mol | 88.11 g/mol | Affects volatility and solvent loss. |
| Boiling Point | 10.8 °C | 77.1 °C | Lower boiling point facilitates easier solvent removal post-extraction, but can lead to higher solvent loss. |
| Density | 0.725 g/cm³ | 0.902 g/cm³ | Affects phase separation in liquid-liquid extractions. EA is less dense than water, while EME's density is also significantly lower. |
| Flash Point | -37 °C | -4 °C | Indicates flammability; both are highly flammable, with EME being extremely so. |
| Polarity | Moderately polar | Polar aprotic solvent | Governs the type of compounds that can be effectively dissolved and extracted ("like dissolves like"). |
| Water Solubility | Soluble | Slightly soluble (8.3 g/100 mL at 20°C) | Immiscibility with water is crucial for effective liquid-liquid extraction. EA's partial miscibility can be a drawback in some applications. |
Efficacy and Selectivity
Ethyl Acetate (EA) is a widely used extraction solvent due to its balanced polarity, which allows it to dissolve a broad range of compounds, from moderately polar to nonpolar. Its ability to act as a hydrogen bond acceptor enhances its solvating power for certain solutes. EA is often employed in the extraction of natural products, such as flavonoids, alkaloids, and other secondary metabolites from plant materials. Studies have shown that for the extraction of certain oils, ethyl acetate can achieve high yields, although the extraction time may be longer compared to less polar solvents like n-hexane.
This compound (EME) , while less common as an extraction solvent in literature, presents properties that suggest its utility in specific applications. Its lower boiling point is advantageous for the extraction of thermally sensitive compounds, as the solvent can be removed under milder conditions. As an ether, EME is a good solvent for a variety of organic compounds. Ethers are known to be effective in extracting compounds from aqueous solutions due to their immiscibility with water and ability to solvate many organics. The selectivity of ethers in extraction is often related to the size and polarity of the target molecules.
Direct comparative studies on the extraction efficacy of EME versus EA are limited. However, based on their properties, EA is generally more versatile due to its broader polarity range. EME, with its lower polarity and high volatility, may be more suitable for the selective extraction of nonpolar, volatile, or thermally labile compounds.
Safety and Environmental Considerations
Both solvents are highly flammable and require careful handling in a well-ventilated area, away from ignition sources. Ethyl acetate is considered to have low toxicity. However, exposure to high concentrations can cause irritation to the eyes, skin, and respiratory tract.
This compound is also considered to have anesthetic properties. Due to its extremely low flash point and high volatility, it poses a significant fire hazard. The potential for ethers to form explosive peroxides upon storage and exposure to air is a critical safety concern that must be managed.
From an environmental perspective, the trend is to move towards greener solvents. While ethyl acetate is considered a relatively greener option compared to chlorinated solvents, its partial water solubility can be a concern for wastewater contamination. The high volatility of EME can contribute to volatile organic compound (VOC) emissions.
Experimental Protocols
Below are detailed methodologies for liquid-liquid extraction and Soxhlet extraction, representing common laboratory-scale extraction techniques.
Liquid-Liquid Extraction
This technique is used to separate a compound from a solution by partitioning it between two immiscible liquid phases.
Protocol using Ethyl Acetate:
-
Preparation: Dissolve the sample containing the target compound in a suitable solvent (often water).
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it gently, periodically venting to release pressure.
-
Shake the funnel for 2-3 minutes to ensure thorough mixing and partitioning of the solute.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two layers have completely separated. Ethyl acetate is less dense than water and will form the upper layer.
-
Carefully drain the lower aqueous layer.
-
-
Collection:
-
Collect the upper ethyl acetate layer, which now contains the extracted compound.
-
The extraction process can be repeated with fresh ethyl acetate to maximize the yield.
-
-
Solvent Removal:
-
Combine the ethyl acetate extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude extract.
-
Protocol using this compound:
The protocol is similar to that for ethyl acetate, with the following key considerations:
-
Safety: Due to its extreme flammability and volatility, all operations must be conducted in a certified fume hood, and all potential ignition sources must be eliminated.
-
Phase Separation: this compound is also less dense than water and will form the upper layer.
-
Solvent Removal: The very low boiling point of EME allows for rapid solvent removal under gentle warming or even at room temperature under reduced pressure.
Soxhlet Extraction
This method is used for the continuous extraction of a compound from a solid material with a limited amount of solvent.
Protocol using Ethyl Acetate:
-
Preparation:
-
Grind the solid sample to a fine powder to increase the surface area for extraction.
-
Place the powdered sample in a porous thimble.
-
-
Apparatus Setup:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with ethyl acetate and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.
-
-
Extraction:
-
Heat the flask to boil the ethyl acetate. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample.
-
The warm solvent will fill the thimble and extract the target compound.
-
Once the solvent reaches the top of the siphon arm, it will be siphoned back into the flask, carrying the extracted compound with it.
-
This cycle is repeated multiple times to ensure complete extraction.
-
-
Solvent Removal: After several hours, once the extraction is complete, the ethyl acetate is removed from the extract using a rotary evaporator.
Protocol using this compound:
The protocol is analogous to that for ethyl acetate, with heightened safety precautions due to the high flammability of EME. The heating source must be carefully controlled (e.g., a heating mantle with precise temperature control) to avoid overheating and ignition of the solvent.
Mandatory Visualization
Conclusion
Both this compound and ethyl acetate are viable solvents for extraction, each with a distinct profile of advantages and disadvantages.
-
Ethyl Acetate is a versatile, effective, and relatively safe solvent suitable for a wide range of applications, particularly for moderately polar compounds. Its higher boiling point makes it easier to handle than highly volatile solvents, though it requires more energy for removal.
-
This compound is a highly volatile solvent with a very low boiling point, making it ideal for the extraction of thermally sensitive and nonpolar compounds. However, its extreme flammability and potential for peroxide formation necessitate stringent safety protocols.
The selection between EME and EA should be based on a careful consideration of the target compound's properties (polarity, thermal stability), the required selectivity of the extraction, and the safety infrastructure available. For general-purpose extractions, ethyl acetate often represents a more practical and safer choice. For specialized applications requiring a nonpolar, highly volatile solvent for sensitive compounds, this compound may offer superior performance, provided that appropriate safety measures are rigorously implemented.
A Comparative Guide to the Spectroscopic Differences Between Ethyl Methyl Ether and Its Isomers
This guide provides a detailed comparison of the spectroscopic properties of ethyl methyl ether and its constitutional isomers, 1-propanol and 2-propanol. All three compounds share the same molecular formula, C₃H₈O, but their different functional groups and molecular structures lead to distinct signatures in various spectroscopic analyses.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization.
Introduction to the Isomers
The three constitutional isomers of C₃H₈O are:
-
This compound (Methoxyethane): An ether with an oxygen atom connected to an ethyl group and a methyl group (CH₃-O-CH₂CH₃).[5]
-
1-Propanol (n-propanol): A primary alcohol with a hydroxyl (-OH) group attached to the terminal carbon of a three-carbon chain (CH₃CH₂CH₂OH).[6]
-
2-Propanol (Isopropyl alcohol): A secondary alcohol where the hydroxyl group is attached to the central carbon atom ((CH₃)₂CHOH).[2][4]
These structural differences are readily distinguishable using standard spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following sections and tables summarize the key spectroscopic data that allow for the differentiation of these isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for distinguishing ethers from alcohols. The presence or absence of the characteristic broad O-H stretching vibration is the most definitive feature. Alcohols exhibit a strong, broad absorption in the 3200-3600 cm⁻¹ region due to hydrogen bonding of the hydroxyl group, a feature that is absent in the spectrum of this compound.[7] Ethers are characterized by a C-O stretching band in the 1050-1150 cm⁻¹ range.[8][9]
| Functional Group | This compound | 1-Propanol | 2-Propanol |
| O-H Stretch (cm⁻¹) | Absent | ~3200–3600 (strong, broad) | ~3200–3600 (strong, broad) |
| C-H Stretch (cm⁻¹) | ~2850–3000 | ~2850–3000 | ~2850–3000 |
| C-O Stretch (cm⁻¹) | ~1120 (strong) | ~1050 (strong) | ~1130 (strong) |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are unique for each isomer.
| Parameter | This compound | 1-Propanol | 2-Propanol |
| Number of Signals | 3 | 4 | 3 |
| Signal A (δ, ppm) | ~3.3 (s, 3H, -OCH₃) | ~3.6 (t, 2H, -CH₂OH) | ~4.0 (septet, 1H, -CHOH) |
| Signal B (δ, ppm) | ~3.4 (q, 2H, -OCH₂CH₃) | ~2.5-4.0 (s, 1H, -OH) | ~2.0-4.0 (s, 1H, -OH) |
| Signal C (δ, ppm) | ~1.2 (t, 3H, -OCH₂CH₃) | ~1.6 (sextet, 2H, -CH₂CH₂OH) | ~1.2 (d, 6H, -CH(CH₃)₂) |
| Signal D (δ, ppm) | N/A | ~0.9 (t, 3H, -CH₂CH₃) | N/A |
| Integration Ratio | 3:2:3 | 2:1:2:3 | 1:1:6 |
(s = singlet, d = doublet, t = triplet, q = quartet, septet = septet)
The ¹H NMR spectra clearly differentiate the three isomers. For instance, 1-propanol is the only isomer that shows four distinct signals.[7][10] While both this compound and 2-propanol show three signals, their chemical shifts and splitting patterns are vastly different.[7][10]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy indicates the number of chemically non-equivalent carbon atoms in a molecule. Due to symmetry, 2-propanol has only two unique carbon environments, making it easily distinguishable from this compound and 1-propanol, which both have three.[7][11]
| Parameter | This compound | 1-Propanol | 2-Propanol |
| Number of Signals | 3 | 3 | 2 |
| Signal A (δ, ppm) | ~58 (-OCH₃) | ~64 (-CH₂OH) | ~64 (-CHOH) |
| Signal B (δ, ppm) | ~68 (-OCH₂CH₃) | ~26 (-CH₂CH₂OH) | ~25 (-CH₃) |
| Signal C (δ, ppm) | ~15 (-OCH₂CH₃) | ~10 (-CH₂CH₃) | N/A |
Distinguishing between this compound and 1-propanol, which both show three signals, requires examining the specific chemical shifts. The carbon attached to the oxygen in 1-propanol (-CH₂OH) is typically found at a slightly different chemical shift than the carbons adjacent to the oxygen in the ether.[8][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (60.10 g/mol ), their fragmentation patterns upon electron ionization differ significantly, allowing for their differentiation.[12]
| Parameter | This compound | 1-Propanol | 2-Propanol |
| Molecular Ion (M⁺, m/z) | 60 | 60 | 60 |
| Base Peak (m/z) | 45 ([CH₃O=CH₂]⁺) | 31 ([CH₂=OH]⁺) | 45 ([CH₃CH=OH]⁺) |
| Other Key Fragments (m/z) | 31, 29 | 29, 42, 59 | 27, 43, 59 |
The most telling difference is the base peak. For 1-propanol, the base peak is uniquely at m/z = 31, resulting from the cleavage of the C-C bond adjacent to the oxygen.[7][13] Both this compound and 2-propanol show a base peak at m/z = 45, but their overall fragmentation patterns can be used to distinguish them.[7][14]
Experimental Protocols
Standard analytical procedures are used to acquire the spectroscopic data presented.
-
Infrared (IR) Spectroscopy: A liquid sample is placed as a thin film between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹, and the absorbance is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, spectra are typically acquired at frequencies of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum so that each unique carbon appears as a single line.
-
Mass Spectrometry (MS): A volatile liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification. In the ionization chamber, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Visualization of Differences
The following diagrams illustrate the structures and the logical workflow for distinguishing the isomers.
Caption: Workflow for differentiating C₃H₈O isomers using IR and ¹³C NMR spectroscopy.
Caption: Structures and key distinguishing spectroscopic features of the C₃H₈O isomers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. 2-Propanol | Fisher Scientific [fishersci.com]
- 5. proprep.com [proprep.com]
- 6. Propan-1-ol [chemeurope.com]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. This compound [druglead.com]
- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. reddit.com [reddit.com]
A Comparative Analysis of the Anesthetic Properties of Various Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic effects of several key ether compounds, including the historical diethyl ether and the modern halogenated ethers: sevoflurane, desflurane, and isoflurane. The information presented is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Executive Summary
The ethers represent a cornerstone in the history and current practice of general anesthesia. While diethyl ether introduced the era of modern anesthesia, its significant flammability and undesirable side-effect profile have led to its replacement by halogenated ethers.[1] These newer agents, including sevoflurane, desflurane, and isoflurane, offer improved pharmacokinetic and pharmacodynamic profiles, contributing to enhanced safety and control in clinical settings. This guide will delve into a comparative analysis of their potency, pharmacokinetics, physiological effects, and underlying mechanisms of action.
Performance Comparison: Key Anesthetic Properties
The efficacy and safety of an inhaled anesthetic are determined by a range of physicochemical and pharmacological properties. The following table summarizes key quantitative data for diethyl ether, sevoflurane, desflurane, and isoflurane.
| Property | Diethyl Ether | Sevoflurane | Desflurane | Isoflurane |
| Potency (MAC in adults, %) | 1.92 - 3.2 | 1.8 - 2.4 | 6.6 - 7.25 | 1.17 - 1.3 |
| Blood/Gas Partition Coefficient | 12.0 | 0.65 - 0.68 | 0.42 - 0.46 | 1.32 - 1.4 |
| Metabolism (%) | Minimal | ~5 | 0.02 | 0.2 |
| Vapor Pressure (mmHg at 20°C) | 425 | 160 | 669 | 250 |
Note: MAC (Minimum Alveolar Concentration) is the concentration at which 50% of patients do not move in response to a surgical stimulus. A lower MAC indicates higher potency.
Detailed Anesthetic Profiles
Diethyl Ether
Historically significant, diethyl ether is a potent anesthetic with significant analgesic properties. However, its high blood/gas partition coefficient of 12.0 results in slow induction and emergence from anesthesia.[1] Its high flammability and tendency to cause postoperative nausea and vomiting have led to its virtual abandonment in modern medicine.[1]
Sevoflurane
Sevoflurane is characterized by its low blood/gas partition coefficient (0.65-0.68), which allows for rapid induction and recovery.[2] It is non-pungent and suitable for inhalation induction.[3] Of the modern volatile anesthetics, it undergoes the most metabolism (approximately 5%).[4]
Desflurane
With the lowest blood/gas partition coefficient (0.42-0.46), desflurane offers the most rapid onset and offset of action.[2][5] However, its high vapor pressure necessitates a special heated and pressurized vaporizer for administration.[5] It is pungent and can cause airway irritation, making it less suitable for inhalation induction.[6] Desflurane is minimally metabolized (0.02%).[4]
Isoflurane
Isoflurane has an intermediate blood/gas partition coefficient (1.32-1.4) leading to induction and emergence times that are slower than sevoflurane and desflurane.[2] It is a potent anesthetic with minimal metabolism (0.2%).[4] Its pungency can also limit its use for inhalation induction.[6]
Physiological Effects: A Comparative Overview
Cardiovascular System
Inhaled anesthetics generally cause a dose-dependent decrease in mean arterial pressure.[6]
-
Diethyl Ether: Tends to stimulate the sympathetic nervous system, which can maintain or even increase heart rate and blood pressure in some cases.[7]
-
Sevoflurane, Desflurane, and Isoflurane: Primarily decrease systemic vascular resistance, leading to a drop in blood pressure.[6] Desflurane and isoflurane can cause a transient increase in heart rate, especially with rapid increases in concentration.[8]
Respiratory System
All volatile anesthetics depress respiration in a dose-dependent manner, leading to a decrease in tidal volume and an increase in respiratory rate.[3][9] They also blunt the ventilatory response to both hypoxia and hypercapnia.[3][6]
-
Sevoflurane: Is a potent bronchodilator and is the least irritating to the airways, making it a preferred agent for inhalation induction.[3]
-
Desflurane and Isoflurane: Are more pungent and can cause coughing, breath-holding, and laryngospasm, especially during induction.[6]
Mechanism of Action: GABAa Receptor Modulation
A primary mechanism by which ether anesthetics induce a state of general anesthesia is through the potentiation of inhibitory neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABAa) receptor.[10][11]
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. A novel method for determining the blood/gas partition coefficients of inhalation anesthetics to calculate the percentage of loss at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile anaesthetics and cardioprotection: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westernu.edu [westernu.edu]
- 6. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 7. dvm360.com [dvm360.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Minimum Alveolar Concentration for Isoflurane and Sevoflurane in a Rodent Model of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA circuit mechanisms are associated with ether anesthesia-induced unconsciousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Methyl Ether: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. Ethyl methyl ether, a flammable and potentially peroxide-forming chemical, requires strict adherence to established protocols to mitigate risks. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn, including nitrile or polyvinyl alcohol gloves, a flame-resistant lab coat, and safety goggles.[1] All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1] It is crucial to keep the chemical away from all sources of ignition, such as open flames, hot surfaces, and sparks, as it is extremely flammable.[1][2]
A critical hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[2][3][4][5] Therefore, it is imperative to date all containers of this compound upon receipt and again upon opening.[1][4][5] As a general rule, opened containers should be disposed of within six months, and unopened containers within one year.[4] Regular testing for the presence of peroxides, for instance, every three months, is a recommended safety measure.[1] If white crystals are visible around the cap of the container, do not move it and contact your institution's Environmental Health and Safety (EHS) department immediately, as these crystals indicate potentially explosive peroxide formation.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be poured down the drain.[2][6]
-
Waste Collection : Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7]
-
Labeling : Affix a hazardous waste tag to the container as soon as waste is added.[1] The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Contact Professionals : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][8] These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
-
Empty Containers : Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain residue and vapors.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
-
Small Spills (<1 Liter) : If you are trained in spill cleanup procedures, you may manage a small spill.[1] Wearing appropriate PPE, confine the spill using an absorbent material like sand, vermiculite, or a commercial spill kit.[1][8] Collect the contaminated absorbent material, double-bag it in clear plastic bags, label it as hazardous waste, and arrange for pickup.[1]
-
Large Spills (>1 Liter) : For large spills, evacuate the area immediately.[1] Avoid breathing the vapors and alert others in the vicinity.[1] From a safe location, contact your institution's emergency number and the EHS department for assistance.[1]
Quantitative Data for Ethers
The following table summarizes key safety-related data for this compound and the closely related diethyl ether, which is often referenced in safety protocols.
| Property | This compound | Diethyl Ether |
| CAS Number | 540-67-0 | 60-29-7 |
| Molecular Formula | C3H8O | C4H10O |
| Boiling Point | 10.8 °C | 34.6 °C[1] |
| Flash Point | -37 °C (-35 °F)[9] | -40 °C (-40 °F)[2] |
| Hazardous Waste ID | U092[10] | U117 |
| Explosive Limits in Air | 2 - 10.1% | 1.9 - 36%[2] |
Disposal Workflow
The logical flow for the proper disposal of this compound, from initial handling to final removal, is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. airgas.com [airgas.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
Essential Safety and Logistical Information for Handling Ethyl Methyl Ether
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like ethyl methyl ether is paramount. This document provides crucial procedural guidance on the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a highly flammable and potentially hazardous chemical, the use of appropriate PPE is mandatory. The following table summarizes the recommended equipment.
| PPE Category | Specification |
| Eye and Face Protection | Wear splash-resistant safety goggles with a face shield.[1][2] An emergency eye wash fountain should be readily accessible.[1][2] |
| Skin Protection | Wear appropriate chemical-resistant clothing and gloves.[1][2] |
| Glove Selection: Based on data for ethyl ether, nitrile and butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. | |
| Respiratory Protection | For situations with potential for inhalation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary. In emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][2] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not well-established, guidelines for the closely related diethyl ether from the National Institute for Occupational Safety and Health (NIOSH) serve as a valuable reference.
| Organization | Exposure Limit |
| NIOSH | Recommended Exposure Limit (REL): Not Established |
| Immediately Dangerous to Life or Health (IDLH): 1900 ppm (for Diethyl Ether) | |
| OSHA | Permissible Exposure Limit (PEL): 400 ppm (1200 mg/m³) (for Diethyl Ether) |
Safe Handling and Storage
Adherence to strict operational procedures is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and explosion-proof electrical equipment.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible substances, such as strong oxidizing agents.[4]
-
Protect containers from physical damage.[2]
Spill Response Workflow
A prompt and well-defined response to a spill is crucial to mitigate hazards. The following diagram outlines the procedural steps for handling an this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. This compound is classified under U.S. EPA Hazardous Waste Number U092.[2]
-
Contaminated Materials: Absorbent materials, contaminated PPE, and any other items that have come into contact with this compound should be collected in a sealed, properly labeled container and disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical.[5]
By adhering to these safety protocols and operational plans, laboratory personnel can significantly reduce the risks associated with handling this compound, fostering a safer research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
